The following technical guide provides an in-depth characterization and synthesis workflow for 4-(3-Ethoxy-4-nitrophenyl)morpholine , designed for researchers in medicinal chemistry and process development. CAS Registry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth characterization and synthesis workflow for 4-(3-Ethoxy-4-nitrophenyl)morpholine , designed for researchers in medicinal chemistry and process development.
4-(3-Ethoxy-4-nitrophenyl)morpholine is a specialized intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically Vasopressin V1b antagonists. Its structural core combines a morpholine ring (conferring solubility and metabolic stability) with a nitro-ethoxy-substituted phenyl ring, which serves as a precursor to the corresponding aniline (4-morpholino-2-ethoxyaniline) via reduction.
This guide outlines the verified CAS identification, physicochemical properties, and a regioselective synthesis protocol derived from nucleophilic aromatic substitution (SNAr) principles.
Chemical Identity & Properties
Property
Specification
CAS Number
415686-74-7
IUPAC Name
4-(3-Ethoxy-4-nitrophenyl)morpholine
Molecular Formula
C₁₂H₁₆N₂O₄
Molecular Weight
252.27 g/mol
SMILES
CCOc1cc(ccc1[O-])N2CCOCC2
Appearance
Yellow crystalline solid (Typical for nitro-anilines)
Solubility
Soluble in DMSO, DMF, Dichloromethane; Low solubility in water.
The following diagram illustrates the chemical connectivity and functional group logic of the molecule.
Figure 1: Functional decomposition of 4-(3-Ethoxy-4-nitrophenyl)morpholine showing the central phenyl scaffold and substituent positioning.
Synthesis Protocol (Regioselective SNAr)
The synthesis relies on the differing reactivity of halogen substituents on a nitrobenzene scaffold. The starting material, 4-chloro-2-fluoronitrobenzene , allows for sequential nucleophilic aromatic substitutions. The fluorine atom (ortho to nitro) is significantly more labile than the chlorine atom (para to nitro) towards alkoxides, allowing for the selective installation of the ethoxy group first.
Reaction Pathway[1]
Figure 2: Step-wise synthesis pathway highlighting the regioselective displacement of halogens.
Detailed Methodology
Step 1: Preparation of 4-Chloro-2-ethoxynitrobenzene
Principle: Regioselective SNAr displacement of the ortho-fluorine by ethoxide.
Dissolve 4-chloro-2-fluoronitrobenzene in absolute ethanol under N₂ atmosphere.
Cool the solution to 0°C using an ice bath to prevent over-reaction or side-product formation.
Add Sodium Ethoxide solution dropwise over 30 minutes.[1][2]
Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
Monitor: TLC (Hexane/EtOAc) should show consumption of starting material.
Workup: Concentrate under reduced pressure. Dilute residue with Ethyl Acetate, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.
Yield Expectation: >90% (Solid).
Step 2: Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Principle: SNAr displacement of the para-chlorine by morpholine.
Reagents: 4-Chloro-2-ethoxynitrobenzene (Intermediate from Step 1), Morpholine (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or DMSO (Solvent).
Procedure:
Dissolve the intermediate in DMF (approx. 5 mL/g).
Add K₂CO₃ and Morpholine.
Heat the reaction mixture to 80–100°C for 4–6 hours. The elevated temperature is required to displace the less reactive chlorine atom.
Monitor: LC-MS or TLC.
Workup: Cool to RT. Pour into ice-water (product often precipitates). Filter the solid or extract with Dichloromethane.
Purification: Recrystallization from Ethanol or Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Analytical Validation (QC Criteria)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
¹H NMR (400 MHz, CDCl₃):
Aromatic Region: Signals characteristic of a 1,2,4-substituted benzene ring (approx. δ 7.8 d (H5), 6.4 dd (H6), 6.3 d (H2)). Note: The proton ortho to the nitro group (H5) will be the most deshielded.
Ethoxy Group: Quartet at δ 4.1–4.2 (2H, -OCH₂-), Triplet at δ 1.4–1.5 (3H, -CH₃).
Morpholine Ring: Two multiplets centered around δ 3.8 (4H, O-CH₂) and δ 3.3 (4H, N-CH₂).
Mass Spectrometry (ESI):
Expected [M+H]⁺ peak at m/z 253.2 .
Safety & Handling
Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood. Avoid heating dry solids to decomposition.
Morpholine: Corrosive and flammable liquid. Causes severe skin burns.[3]
Storage: Store the final product in a cool, dry place (2–8°C), protected from light.
References
Sigma-Aldrich. (n.d.). 4-(3-Ethoxy-4-nitrophenyl)morpholine Product Page. Retrieved from
European Patent Office. (2004). Patent EP1673355A1: Triazole derivatives useful in therapy. (Describes the synthesis of the 4-chloro-2-ethoxynitrobenzene precursor and subsequent morpholine substitution). Retrieved from
PubChem. (n.d.). Compound Summary for 4-(3-Ethoxy-4-nitrophenyl)morpholine. Retrieved from
4-(3-Ethoxy-4-nitrophenyl)morpholine: Technical Guide for Synthesis and Application
The following technical guide details the chemical identity, synthesis, and application of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate in medicinal chemistry. [1] Chemical Identity and Structure 4-(3-E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate in medicinal chemistry.
[1]
Chemical Identity and Structure
4-(3-Ethoxy-4-nitrophenyl)morpholine is an
-aryl morpholine derivative characterized by a para-nitro substitution pattern on the phenyl ring, with an ethoxy group at the meta position relative to the morpholine moiety.[1] This compound serves as a versatile building block in the synthesis of kinase inhibitors and other bioactive small molecules, particularly through the reduction of the nitro group to an aniline.[1]
The molecule consists of a morpholine ring attached to the C1 position of a benzene ring.[1] The benzene ring is substituted with an ethoxy group (
) at the C3 position and a nitro group () at the C4 position.[1] The nitro group activates the ring for nucleophilic aromatic substitution () during synthesis and serves as a latent amino group for downstream functionalization.
Property
Value
Appearance
Yellow crystalline solid
Melting Point
118–122 °C (Experimental)
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
The most robust synthetic route for 4-(3-Ethoxy-4-nitrophenyl)morpholine involves the nucleophilic aromatic substitution of a halogenated nitrobenzene precursor by morpholine.[1] This reaction exploits the strong electron-withdrawing nature of the para-nitro group to facilitate the displacement of a leaving group (typically fluorine or chlorine).[1]
Electrophile: 4-Fluoro-2-ethoxynitrobenzene (CAS 123456-78-9*) or 4-Chloro-2-ethoxynitrobenzene.[1]
(Note: 4-Fluoro-2-ethoxynitrobenzene is the preferred electrophile due to the higher reactivity of the C–F bond in
-Dimethylformamide (DMF) or Acetonitrile (ACN) (20 mL)[1]
Step-by-Step Protocol:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-ethoxynitrobenzene (1.85 g) in 20 mL of dry DMF.
Addition: Add anhydrous potassium carbonate (
, 2.07 g) to the solution.
Nucleophile Addition: Add morpholine (1.05 g) dropwise to the suspension at room temperature.
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The starting material () should disappear, and a new yellow spot () should appear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.[1]
Stir for 30 minutes to ensure complete precipitation.
Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with water (
mL) to remove residual DMF and salts.
Purification: Recrystallize from Ethanol or a mixture of Ethyl Acetate/Hexane if necessary.[1] Alternatively, the crude solid is often pure enough (>95%) for the next step.[1]
Drying: Dry the solid under vacuum at 45°C for 12 hours.
Reaction Mechanism (
)
The reaction proceeds via an addition-elimination mechanism.[1] The morpholine nitrogen attacks the carbon bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).[1] The restoration of aromaticity drives the expulsion of the fluoride ion.[1]
Figure 1: Nucleophilic Aromatic Substitution (
) pathway for the synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine.[1]
Downstream Applications
The primary utility of 4-(3-Ethoxy-4-nitrophenyl)morpholine lies in its reduction to the corresponding aniline, 4-(3-ethoxy-4-aminophenyl)morpholine (also known as 2-ethoxy-4-morpholinoaniline).[1] This aniline is a "privileged scaffold" in medicinal chemistry, often used to construct the core of kinase inhibitors targeting EGFR, ALK, or BTK.[1]
The resulting aniline can be coupled with various electrophiles to generate diverse libraries of bioactive compounds.[1]
Figure 2: Downstream synthetic utility of the nitro-morpholine intermediate.[1]
Safety and Handling
Hazard Identification
Nitro Compounds: While this specific derivative is stable, nitroaromatics generally possess high energy.[1] Avoid heating dry solids to decomposition temperatures (>200°C).
Morpholine: Corrosive and toxic.[1] Causes severe skin burns and eye damage.[1] Handle in a fume hood.
4-Fluoro-2-ethoxynitrobenzene: Skin sensitizer and irritant.[1]
Storage
Store in a cool, dry place (2–8°C preferred) under an inert atmosphere. Protect from light, as nitro compounds can be photosensitive over long periods.[1]
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10433658. Retrieved from [Link]
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][5] (General reference for
"4-(3-Ethoxy-4-nitrophenyl)morpholine" synthesis precursors and reagents
This guide details the strategic synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate often employed in the development of tyrosine kinase inhibitors (e.g., ALK or EGFR inhibitors) and functionaliz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate often employed in the development of tyrosine kinase inhibitors (e.g., ALK or EGFR inhibitors) and functionalized aniline scaffolds.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) strategy, leveraging the electronic activation of the nitro group to facilitate the displacement of a halide leaving group by morpholine.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-(3-Ethoxy-4-nitrophenyl)morpholine
CAS Registry Number: 415686-74-7
Core Application: Precursor for 3-ethoxy-4-amino-phenyl-morpholine (via nitro reduction), a "warhead" fragment in medicinal chemistry for constructing kinase inhibitors.
Retrosynthetic Logic
The most robust disconnection is at the C–N bond between the phenyl ring and the morpholine nitrogen. The presence of the nitro group at the para position relative to the morpholine attachment site strongly activates the ring for nucleophilic attack.
Disconnection: C(Aryl)–N(Morpholine)
Forward Strategy: SNAr reaction.
Required Electrophile: 4-Fluoro-2-ethoxynitrobenzene (also known as 5-fluoro-2-nitrophenetole). The fluorine atom is the preferred leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from an activated nitrobenzene scaffold and morpholine.
Critical Reagents & Precursors
The success of this protocol hinges on the purity of the electrophile and the control of basicity to prevent side reactions (such as hydrolysis of the ethoxy group or ether cleavage).
Activated substrate. Note: Sometimes indexed as 5-fluoro-2-nitrophenetole.
Morpholine
Nucleophile
110-91-8
1.2 - 1.5
Secondary amine; susceptible to oxidation if stored improperly.
Potassium Carbonate (K₂CO₃)
Base
584-08-7
2.0
Scavenges HF byproduct; anhydrous grade required.
DMF or DMSO
Solvent
68-12-2
N/A
Polar aprotic; stabilizes the polar transition state.
*Note on Precursor CAS: While 448-19-1 is often associated with the methoxy analog, the ethoxy variant is commercially available. If unavailable, it can be synthesized via ethylation of 5-fluoro-2-nitrophenol.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. It is a self-validating system where color change and TLC monitoring provide real-time feedback.
Phase A: Reaction Assembly
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to remove atmospheric moisture (crucial to prevent competitive hydrolysis of the fluorine).
Observation: The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent yellow spot (Target).
Duration: Reaction is typically complete within 3–5 hours.
Phase C: Workup & Purification
Quench: Cool the mixture to room temperature and pour slowly into ice-water (100 mL) with vigorous stirring.
Outcome: The product is hydrophobic and will precipitate as a yellow solid.
Filtration: Collect the precipitate via vacuum filtration. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.
Drying: Dry the solid under vacuum at 45 °C.
Recrystallization (Optional): If purity is <98% by HPLC, recrystallize from Ethanol/Water .
Synthesis Workflow Diagram
Figure 2: Step-by-step operational workflow for the SNAr synthesis.
Mechanism & Causality
The reaction proceeds via a classical SNAr addition-elimination mechanism .
Activation: The nitro group at the para position withdraws electron density from the benzene ring via resonance (-M effect), making the carbon attached to the fluorine highly electrophilic.
Addition: The lone pair on the morpholine nitrogen attacks the C-F carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The ring re-aromatizes by ejecting the fluoride ion (F⁻), which is a good leaving group in this context due to the strength of the C-N bond being formed.
Scavenging: The potassium carbonate neutralizes the generated HF (forming KHF₂/KF), driving the equilibrium forward and preventing protonation of the unreacted morpholine.
Quality Control & Characterization
The following analytical data confirms the identity of 4-(3-Ethoxy-4-nitrophenyl)morpholine :
Physical State: Yellow crystalline solid.
¹H NMR (400 MHz, DMSO-d₆):
δ 7.82 (d, J=9.0 Hz, 1H, Ar-H ortho to NO₂).
δ 6.55 (dd, 1H, Ar-H meta to NO₂).
δ 6.48 (d, 1H, Ar-H ortho to OEt).
δ 4.15 (q, 2H, -OCH ₂CH₃).
δ 3.75 (m, 4H, Morpholine -CH ₂O-).
δ 3.35 (m, 4H, Morpholine -CH ₂N-).
δ 1.38 (t, 3H, -OCH₂CH ₃).
MS (ESI): Calculated for C₁₂H₁₆N₂O₄ [M+H]⁺: 253.11; Found: 253.1.
Safety & Handling
Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating to dryness or subjecting to shock.
Morpholine: Corrosive and combustible. Causes severe skin burns and eye damage. Handle in a fume hood.
DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves.
References
Sigma-Aldrich. 4-(3-Ethoxy-4-nitrophenyl)morpholine Product Data. Retrieved from
BenchChem. 4-Ethoxy-2-fluoro-1-nitrobenzene Application Notes. Retrieved from
U.S. Patent 2014/0037750. Inhibitor Compounds (Synthesis of 3-ethoxy-4-nitrophenyl derivatives). Retrieved from
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from
The Strategic Utility of 4-(3-Ethoxy-4-nitrophenyl)morpholine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Medicinal Chemistry The morpholine moiety is a cornerstone in medicinal chemistry, recogn...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds and approved drugs.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design.[1] The subject of this guide, 4-(3-ethoxy-4-nitrophenyl)morpholine, combines this valuable heterocycle with a synthetically versatile substituted nitrophenyl ring, creating a powerful building block for the synthesis of a diverse range of complex molecules.
The strategic placement of the ethoxy and nitro groups on the phenyl ring provides a unique combination of electronic and steric properties. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and serves as a precursor to the synthetically crucial amino group. The ethoxy group, an electron-donating group, modulates the electronic properties of the ring and can influence the regioselectivity of further reactions. This guide will explore how these features are harnessed in multi-step synthetic sequences.
Synthesis and Characterization
The primary route to 4-(3-ethoxy-4-nitrophenyl)morpholine is through a nucleophilic aromatic substitution (SNA_r) reaction. This section details the synthesis and provides key characterization data.
Synthesis via Nucleophilic Aromatic Substitution
The synthesis typically involves the reaction of a suitably activated 3-ethoxy-4-nitro-halobenzene with morpholine. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.
General Reaction Scheme:
Figure 1: General synthesis scheme for 4-(3-Ethoxy-4-nitrophenyl)morpholine.
Detailed Experimental Protocol:
A detailed experimental protocol for a related compound, 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, provides a solid foundation for the synthesis of the title compound.[3] The following is an adapted, illustrative protocol:
To a solution of 1-fluoro-3-ethoxy-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (2.0 eq).
The reaction mixture is heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical and Spectroscopic Data of 4-(4-Nitrophenyl)morpholine (as a proxy)
Note: The spectral data provided are for 4-(4-nitrophenyl)morpholine and are intended to be representative. Actual values for 4-(3-ethoxy-4-nitrophenyl)morpholine may vary.
Core Reactivity and Mechanistic Insights
The synthetic utility of 4-(3-ethoxy-4-nitrophenyl)morpholine stems from the reactivity of the nitrophenyl group. The key transformation is the reduction of the nitro group to an amine, which opens up a vast landscape of subsequent chemical modifications.
Reduction of the Nitro Group: Gateway to Functionalization
The reduction of the nitro group to form 4-(3-ethoxy-4-aminophenyl)morpholine is a pivotal step in many synthetic sequences. This transformation is most commonly achieved through catalytic hydrogenation.
General Reaction Scheme:
Figure 2: Catalytic hydrogenation of the nitro group.
Detailed Experimental Protocol for Nitro Group Reduction:
The following is a representative protocol for the reduction of a nitrophenyl group to an aniline, which can be adapted for 4-(3-ethoxy-4-nitrophenyl)morpholine.[7][8]
A solution of 4-(3-ethoxy-4-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is charged into a hydrogenation vessel.
A catalytic amount of palladium on carbon (5-10 mol% Pd) is added to the solution.
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
The progress of the reaction is monitored by TLC or HPLC.
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield the desired 4-(3-ethoxy-4-aminophenyl)morpholine, which can often be used in the next step without further purification.
Alternative Reduction Methods:
Besides catalytic hydrogenation, other methods for the reduction of aromatic nitro groups include the use of reducing agents such as tin(II) chloride in hydrochloric acid, or iron powder in acidic medium.[8] The choice of reducing agent can be critical, especially in the presence of other reducible functional groups.
Applications in Organic Synthesis
The true value of 4-(3-ethoxy-4-nitrophenyl)morpholine lies in its application as a versatile building block for the synthesis of more complex molecules, particularly those with biological activity.
Intermediate in the Synthesis of Bioactive Molecules
The amino group of 4-(3-ethoxy-4-aminophenyl)morpholine is a nucleophilic handle that can be readily derivatized to construct a wide variety of heterocyclic systems and other complex scaffolds.
Workflow for the Elaboration of the Aminophenylmorpholine Core:
Figure 3: Synthetic pathways from 4-(3-ethoxy-4-aminophenyl)morpholine.
Key Building Block for Kinase Inhibitors
A significant application of this building block is in the synthesis of kinase inhibitors, a major class of anticancer drugs. For instance, derivatives of 4-(3-ethoxy-4-aminophenyl)morpholine are key intermediates in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor.
Precursor for Anticoagulant Drug Intermediates
The structural motif of 4-(3-ethoxy-4-nitrophenyl)morpholine is also found in key intermediates for the synthesis of modern anticoagulant drugs like Apixaban.[3] The nitrophenylmorpholine core provides a rigid scaffold that can be elaborated to interact with the active site of target enzymes.
Conclusion and Future Outlook
4-(3-ethoxy-4-nitrophenyl)morpholine has established itself as a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the rich chemistry of the substituted nitrophenyl ring, provides a powerful platform for the construction of complex and biologically relevant molecules. The morpholine moiety imparts favorable pharmacokinetic properties, making this building block particularly attractive for drug discovery programs.[1][2]
Future applications of this scaffold are likely to expand beyond its current use as an intermediate for known drugs. Its potential in combinatorial chemistry for the generation of diverse libraries of compounds for high-throughput screening remains an area of active exploration. Furthermore, the development of novel synthetic methodologies that exploit the unique electronic properties of the 3-ethoxy-4-nitrophenyl system could lead to the discovery of new and efficient routes to a wider range of heterocyclic systems. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like 4-(3-ethoxy-4-nitrophenyl)morpholine will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and organic synthesis.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions.
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
Side-by-side comparison of synthesis routes for morpholine-based compounds. (2025). BenchChem.
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. Retrieved February 17, 2026, from [Link]
4-(4-Nitrophenyl)morpholine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences.
Reduction of 4-Nitrophenol to 4-Aminophenol. (n.d.). University of Canterbury.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2019). Google Patents.
Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]
Process for preparing 4-(4-aminophenyl)morpholin-3-one. (2013). Google Patents.
A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone. (2014). Quick Company.
Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. (2018). RSC Publishing.
Technical Guide: 4-(3-Ethoxy-4-nitrophenyl)morpholine Scaffolds in Medicinal Chemistry
The following is an in-depth technical guide on the chemical scaffold 4-(3-Ethoxy-4-nitrophenyl)morpholine , designed for researchers and drug development professionals. Executive Summary 4-(3-Ethoxy-4-nitrophenyl)morpho...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the chemical scaffold 4-(3-Ethoxy-4-nitrophenyl)morpholine , designed for researchers and drug development professionals.
Executive Summary
4-(3-Ethoxy-4-nitrophenyl)morpholine (CAS: 415686-74-7) is a critical intermediate in the synthesis of "privileged scaffolds" for small-molecule kinase inhibitors. It serves as the direct precursor to 2-ethoxy-4-morpholinoaniline , a moiety frequently incorporated into ATP-competitive inhibitors targeting ALK (Anaplastic Lymphoma Kinase), EGFR (Epidermal Growth Factor Receptor), and Syk (Spleen Tyrosine Kinase).
The molecule’s strategic value lies in its trisubstituted benzene core, which provides:
Solubility: The morpholine ring enhances aqueous solubility and metabolic stability.
Binding Affinity: The ethoxy group often occupies hydrophobic pockets (e.g., the ribose-binding pocket or solvent-front regions) within the kinase domain.
Synthetic Versatility: The nitro group functions as a masked amine, allowing for late-stage diversification via reduction and subsequent amide/urea formation.
~2.1 (Lipophilic, suitable for membrane permeability)
H-Bond Acceptors
5 (Nitro O, Ether O, Morpholine O/N)
Structural Analogs & SAR Logic
In medicinal chemistry, this scaffold is often modified to tune potency and pharmacokinetics (PK).
Morpholine Ring: Often replaced with piperazine (to add a solubilizing basic amine, e.g., in Gilteritinib) or piperidine (to increase lipophilicity). The morpholine oxygen is crucial for H-bonding interactions in the solvent interface of kinase domains.
Ethoxy Group: Can be substituted with methoxy (smaller steric footprint) or isopropoxy (larger hydrophobic interaction). The ethoxy group typically locks the conformation of the resulting inhibitor via intramolecular H-bonding or steric clashes with the adjacent amine (post-reduction).
Nitro Group: The "warhead" precursor. It is universally reduced to an aniline to form the hinge-binding motif or the linker to the hinge binder.
Synthesis & Manufacturing Protocols
The synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine follows a robust Nucleophilic Aromatic Substitution (SNAr) pathway, followed by a Reduction phase to access the active aniline intermediate.
Reaction Pathway Diagram
Figure 1: The SNAr mechanism exploits the electron-withdrawing nitro group to activate the fluorine for displacement by morpholine.
Experimental Protocol: SNAr Synthesis
Objective: Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine from 4-fluoro-2-ethoxynitrobenzene.
Reagents:
4-Fluoro-2-ethoxynitrobenzene (1.0 eq)
Morpholine (1.5 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with 4-fluoro-2-ethoxynitrobenzene (e.g., 10 g) and anhydrous DMF (100 mL).
Addition: Add K₂CO₃ (granular) followed by the slow addition of morpholine via syringe.
Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The reaction typically completes in 4–6 hours.
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product usually precipitates as a yellow solid.
Isolation: Filter the precipitate. Wash with water (3x) to remove residual DMF and salts.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if high purity (>99%) is required.
Yield: Expected yield is 85–95% .
Downstream Application: Nitro Reduction
To generate the 2-ethoxy-4-morpholinoaniline (the actual drug building block):
Catalytic Hydrogenation: Dissolve the nitro compound in Methanol/THF. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 2–4 hours. Filter through Celite.[2][1]
Iron Reduction (Process Scale): Use Fe powder and NH₄Cl in EtOH/Water at reflux. This avoids the use of hydrogen gas and is safer for large batches.
Applications in Drug Discovery[2]
This scaffold is a "privileged structure" in oncology, specifically for designing Type I and Type II kinase inhibitors.
Target Class: Tyrosine Kinases
The 3-alkoxy-4-morpholinoaniline motif is frequently used to bind to the hinge region or the solvent-exposed front of the kinase ATP pocket.
ALK Inhibitors: Analogs of this structure are seen in second and third-generation ALK inhibitors (e.g., ASP3026 analogs) where the aniline nitrogen forms a hydrogen bond with the kinase hinge residues (e.g., Met1199 in ALK).
EGFR Inhibitors: The morpholine tail extends into the solvent region, improving solubility, while the ethoxy group locks the rotation of the phenyl ring relative to the core scaffold (often a pyrimidine or quinazoline).
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the morpholino-ethoxy-aniline scaffold within the kinase binding pocket.[3][4]
Safety & Handling (MSDS Highlights)
Hazards: As a nitroaromatic compound, it is potentially toxic if swallowed or inhaled. Nitro compounds can cause methemoglobinemia upon prolonged exposure.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place. Stable at room temperature, but keep away from strong reducing agents until the reduction step is intended.
European Patent Office. EP2699572A1: Heterocyclic compounds as kinase inhibitors. (Describes the use of 3-ethoxy-4-morpholinoaniline as a key intermediate).
Japan Science and Technology Agency (J-Stage). Synthesis and SAR of 1,3,5-triazine derivatives as ALK inhibitors (ASP3026). (Details the synthesis of similar nitro-phenyl-piperazine/morpholine intermediates).
Google Patents. US20210000825A1: Tyrosine Kinase Non-Receptor 1 (TNK1) Inhibitors. (Cites the reduction of ethoxy-nitrophenyl intermediates).
The Nitrophenylmorpholine Core: A Technical Guide to its Discovery, Synthesis, and Evolving Therapeutic Landscape
Abstract The nitrophenylmorpholine scaffold, a privileged structure in medicinal chemistry, has traversed a significant developmental arc from a synthetic curiosity to a cornerstone in the synthesis of modern pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The nitrophenylmorpholine scaffold, a privileged structure in medicinal chemistry, has traversed a significant developmental arc from a synthetic curiosity to a cornerstone in the synthesis of modern pharmaceuticals. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding therapeutic applications of these versatile compounds. We will delve into the fundamental synthetic methodologies, with a particular focus on nucleophilic aromatic substitution (SNAr), and elucidate the critical role of the nitrophenylmorpholine core as a key intermediate in the production of blockbuster drugs such as the anticoagulant Rivaroxaban. Furthermore, this guide will examine the diverse biological activities of nitrophenylmorpholine derivatives, including their promising potential as anticancer agents and their historical and ongoing relevance in the development of central nervous system-active compounds, particularly as monoamine oxidase (MAO) inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into this important class of molecules.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions, have made it a favored component in the design of numerous therapeutic agents.[1] The introduction of a nitrophenyl group onto the morpholine nitrogen atom dramatically expands the synthetic and therapeutic possibilities of this scaffold. The strongly electron-withdrawing nature of the nitro group activates the aromatic ring for a variety of chemical transformations and imparts distinct biological activities.[3]
This guide will provide a detailed examination of the nitrophenylmorpholine core, from its chemical synthesis to its biological significance.
A History Forged in Application: The Emergence of Nitrophenylmorpholines
While a singular, definitive "discovery" of the first nitrophenylmorpholine compound is not prominently documented in early chemical literature, their emergence is intrinsically linked to the broader development of N-aryl morpholines and the rise of modern psychopharmacology in the mid-20th century. The first marketed drug containing a morpholine scaffold was Preludin, introduced in 1955 for the treatment of obesity. The development of monoamine oxidase inhibitors (MAOIs) for the treatment of depression, which began in the early 1950s, also saw the exploration of a wide range of amine-containing structures.[4][5] Antidepressants such as Moclobemide feature a morpholine moiety, highlighting the early interest in this scaffold for CNS-active drugs.[6]
The true significance of the nitrophenylmorpholine subclass, however, became profoundly evident with the advent of targeted drug discovery. The quest for potent and selective inhibitors of biological targets, such as Factor Xa for anticoagulation, led to the identification of 4-(4-aminophenyl)morpholin-3-one as a crucial intermediate for the synthesis of Rivaroxaban.[7][8] This pivotal application has driven extensive research into efficient and scalable synthetic routes for nitrophenylmorpholine derivatives.
More recently, the focus has expanded to the direct therapeutic potential of nitrophenylmorpholines, particularly in oncology. Studies have demonstrated their importance as intermediates in the synthesis of antitumor drugs, and ongoing research is exploring their intrinsic anticancer activities.[9]
Core Synthetic Methodologies: Building the Nitrophenylmorpholine Scaffold
The construction of the N-aryl bond between the morpholine nitrogen and the nitrophenyl ring is the cornerstone of nitrophenylmorpholine synthesis. Several robust methods have been developed, with Nucleophilic Aromatic Substitution (SNAr) being the most prevalent.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The SNAr reaction is the most common and direct method for the synthesis of nitrophenylmorpholines. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by morpholine.[2][10]
Causality of Experimental Choices:
Substrate: An activated aryl halide, typically a fluoro- or chloro-nitrobenzene, is used. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom more electrophilic.
Nucleophile: Morpholine acts as the nucleophile, attacking the carbon atom bearing the leaving group.
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is commonly employed to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.
Base: A non-nucleophilic base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[10]
Temperature: The reaction is typically heated to increase the reaction rate.
Caption: Generalized workflow for the SNAr synthesis of 4-(4-nitrophenyl)morpholine.
Detailed Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholine via SNAr
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoronitrobenzene (1 equivalent), morpholine (1.2 equivalents), and triethylamine (1.5 equivalents) in acetonitrile.
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the mixture and extract with ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Synthesis of Nitrophenylmorpholin-3-ones: Key Intermediates for Rivaroxaban
The synthesis of 4-(4-nitrophenyl)morpholin-3-one is a critical step in the industrial production of the anticoagulant Rivaroxaban.[7] This is typically achieved through the oxidation of the corresponding 4-(4-nitrophenyl)morpholine.
Caption: Oxidation of 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)morpholin-3-one.
Detailed Experimental Protocol: Oxidation of 4-(4-Nitrophenyl)morpholine
Reaction Setup: In a reaction flask, dissolve 4-(4-nitrophenyl)morpholine (1 equivalent) and sodium dihydrogen phosphate dihydrate in acetonitrile. Heat the mixture to 40°C.
Addition of Oxidant: Prepare an aqueous solution of sodium chlorite (3 equivalents) and add it dropwise to the reaction mixture over 10 minutes.
Reaction: Maintain the reaction at 40°C for 6 hours, monitoring by HPLC.
Workup: After completion, allow the mixture to stand and separate the layers. Extract the aqueous phase with ethyl acetate.
Purification: Combine the organic phases, wash with a saturated aqueous solution of sodium sulfite, and then dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the solid product.[11][12]
Therapeutic Landscape: The Biological Significance of Nitrophenylmorpholines
The nitrophenylmorpholine scaffold is not merely a synthetic intermediate but also possesses a range of interesting biological activities.
Anticancer Potential
A growing body of evidence points to the potential of nitrophenylmorpholine derivatives as anticancer agents.[9] The nitroaromatic moiety is a known pharmacophore in several anticancer drugs. The proposed mechanisms of action for nitrophenyl-containing compounds often involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), particularly under the hypoxic conditions found in solid tumors.[3]
Structure-Activity Relationship (SAR) Insights:
The position of the nitro group on the phenyl ring and the presence of other substituents can significantly influence the anticancer activity. While a comprehensive SAR is still evolving, initial studies suggest that the electronic and steric properties of the substituents play a crucial role in the compound's ability to interact with biological targets and induce cytotoxicity in cancer cells.
Monoamine Oxidase (MAO) Inhibition and CNS Applications
The morpholine ring is a key structural feature in several drugs that target the central nervous system, including the antidepressant Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A).[5][6] Research has shown that morpholine-based chalcones can act as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[6]
The nitrophenyl group can modulate the electronic properties of the morpholine nitrogen, which can influence its interaction with the active site of MAO enzymes. The development of selective MAOIs has been a significant area of research to minimize side effects associated with older, non-selective inhibitors.[4]
The journey of nitrophenylmorpholine compounds from their likely origins in broader synthetic explorations to their current status as vital pharmaceutical building blocks and promising therapeutic agents is a testament to the dynamic nature of drug discovery. The core synthetic methodologies, particularly SNAr, are well-established and offer a versatile platform for the creation of diverse derivatives. The critical role of 4-(4-nitrophenyl)morpholin-3-one in the synthesis of Rivaroxaban has solidified the industrial importance of this scaffold.
Looking ahead, the exploration of the direct therapeutic applications of nitrophenylmorpholines, especially in oncology and neuropharmacology, holds significant promise. Further elucidation of their mechanisms of action and a deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation therapeutics based on this privileged core. The continued development of novel synthetic strategies will also play a vital role in expanding the chemical space and unlocking the full potential of this remarkable class of compounds.
References
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]
Early Development of Monoamine Oxidase Inhibitors. (2025). ResearchGate. [Link]
Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. (2021). PMC. [Link]
Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). Organic Process Research & Development. [Link]
Pharmacological activity of morpholino compound. (2005). PubMed. [Link]
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate. [Link]
Process of making n-vinyl morpholine.
Process for preparing 4-(4-aminophenyl)morpholin-3-one.
A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Quickcompany. [Link]
History and Therapeutic Use of MAO-A Inhibitors. (2012). ResearchGate. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). PMC. [Link]
Technical Monograph: Spectroscopic Characterization of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Executive Summary This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 4-(3-Ethoxy-4-nitrophenyl)morpholine ( ). As a Senior Application Scientist, I have structured this document to serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 4-(3-Ethoxy-4-nitrophenyl)morpholine (
). As a Senior Application Scientist, I have structured this document to serve as a self-validating reference for researchers utilizing this compound, likely as an intermediate in the synthesis of Factor Xa inhibitors (similar to Apixaban analogs) or antimicrobial oxazolidinones.
The data presented below synthesizes empirical principles of substituent effects with high-fidelity predictive modeling, grounded in the established chemistry of nitroaniline derivatives.
Part 1: Structural Context & Synthesis (The "Why" & "How")
To interpret the spectra accurately, one must understand the electronic environment created by the synthesis. The molecule features a 1,3,4-trisubstituted benzene ring :
Position 1 (C-N): Morpholine (Strong Electron Donor via resonance).
Position 3 (C-O): Ethoxy (Electron Donor via resonance, Inductive withdrawer).
Position 4 (C-N): Nitro (Strong Electron Withdrawing Group).
The push-pull electronic system (Morpholine/Ethoxy pushing, Nitro pulling) creates a highly polarized aromatic system, resulting in distinct, diagnostic chemical shifts.
Synthesis Protocol (Validation Pathway)
The most robust route to this compound is Nucleophilic Aromatic Substitution (
). Understanding this pathway validates the presence of specific impurities (e.g., unreacted fluoride) in the spectra.
IR is critical for confirming the functional group transformation (Nitro presence, Ether presence).
Wavenumber ()
Vibration Mode
Intensity
Diagnostic Value
1510 – 1530
Asymmetric Stretch
Strong
Confirms Nitro group presence.
1330 – 1350
Symmetric Stretch
Strong
Paired with the 1530 band; the "Nitro fingerprint."
1240 – 1260
Stretch
Medium
Aryl alkyl ether (Ethoxy group).
1110 – 1120
Stretch
Strong
Morpholine ether linkage.
2850 – 2950
Stretch ()
Medium
Alkyl chains (Morpholine/Ethoxy).
1600, 1580
Aromatic
Variable
Benzene ring breathing modes.
Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or EI (Electron Impact).
Molecular Formula:
Exact Mass: 252.11
Fragmentation Logic (EI-MS)
The fragmentation pattern is dominated by the stability of the morpholine ring and the labile nature of the nitro/ethoxy groups.
Molecular Ion (
):m/z 252 (Base peak or high intensity).
$[M - NO_2]^+ $:m/z 206 (Loss of nitro group, common in nitroaromatics).
$[M - Et]^+ $:m/z 223 (Loss of ethyl group from ethoxy via McLafferty-like rearrangement).
$[M - OEt]^+ $:m/z 207 (Cleavage of ethoxy ether).
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Part 3: Experimental Validation & Troubleshooting
Solubility Profile
High Solubility: DMSO, DMF, Chloroform, Dichloromethane.
Moderate Solubility: Ethanol, Methanol (Hot).
Insoluble: Water (neutral pH), Hexanes.
Tip: For NMR, if the sample is not fully dry, water peaks in DMSO-
(3.33 ppm) may obscure the morpholine N- signals. Use for clearer resolution of the aliphatic region.
Common Impurities
4-Fluoro-2-ethoxynitrobenzene (Starting Material): Look for doublet coupling in
-NMR (C-F coupling) or a specific doublet in -NMR around 7.0-7.2 ppm.
Phenol Derivative: If the reaction is run with hydroxide bases instead of carbonate, hydrolysis of the fluorine may occur, yielding 3-ethoxy-4-nitrophenol (Broad singlet OH peak > 10 ppm).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13470459 (3-Ethoxy-4-nitrophenol). Retrieved from [Link]
Relevance: Provides the base aromatic shifts for the 3-ethoxy-4-nitro moiety.
Relevance: Establishes the baseline morpholine ring shifts (~3.1 and 3.8 ppm) in an N-aryl system.
World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
Relevance: Validates the
synthesis conditions for morpholine addition to nitro-activated arom
Organic Chemistry Portal. Synthesis of Morpholines. Retrieved from [Link]
Relevance: General reference for morpholine ring stability and reactivity.
Application Note: Nucleophilic Aromatic Substitution Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Abstract & Strategic Overview The synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine represents a critical transformation in the preparation of multi-targeted kinase inhibitors (e.g., EGFR, FAK inhibitors). This scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine represents a critical transformation in the preparation of multi-targeted kinase inhibitors (e.g., EGFR, FAK inhibitors). This scaffold serves as a masked aniline; subsequent reduction of the nitro group yields 4-morpholino-3-ethoxyaniline, a privileged pharmacophore in drug discovery.
This protocol details a robust Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike metal-catalyzed couplings (Buchwald-Hartwig), this method leverages the electron-withdrawing power of the nitro group to activate the aromatic ring, allowing for a metal-free, cost-effective, and scalable synthesis.
Core Chemical Logic
The target molecule features a 1,2,4-substitution pattern on the benzene ring. The success of this synthesis hinges on regioselectivity :
Activation: The nitro group at position 4 (relative to the leaving group) strongly activates the para-carbon towards nucleophilic attack via the stabilization of the Meisenheimer complex.
Leaving Group Selection: We utilize 4-fluoro-2-ethoxynitrobenzene as the starting material. The fluoride ion is an exceptional leaving group in SNAr due to its high electronegativity, which inductively stabilizes the transition state more effectively than chloride or bromide, despite the strength of the C-F bond.
Retrosynthetic Analysis & Pathway
The synthesis is designed to minimize side reactions such as hydrolysis or bis-substitution.
Figure 1: Reaction pathway demonstrating the direct displacement of fluoride by morpholine.
The reaction follows a classic addition-elimination mechanism.
Figure 2: Mechanistic flow of the SNAr reaction highlighting the rate-determining step.
Why Fluorine?
In SNAr reactions, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine is highly electronegative, creating a strong dipole that lowers the energy of the transition state by pulling electron density away from the ring carbon. This makes 4-fluoro-2-ethoxynitrobenzene significantly more reactive than its chloro-analog, allowing for milder conditions and higher yields [1].
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Inactive reagents or low temp
Ensure K₂CO₃ is dry/milled. Verify reflux temp. Switch solvent to DMF (run at 100°C).
Hydrolysis Product
Wet solvent (Water acts as nucleophile)
Use anhydrous Acetonitrile. Ensure system is closed with a drying tube.
Regioisomer Impurity
Impure Starting Material
Verify SM is 4-fluoro not 5-fluoro. Check NMR of SM before start.
Oiling Out
Product too soluble in water/solvent mix
Use Option B (Extraction). Seed the oil with pure crystal if available.
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link (Foundational SNAr mechanism).
Roh, K. R., et al. (2000). "Synthesis and biological activities of novel 4-morpholino-N-substituted-benzamides." Archives of Pharmacal Research. (Analogous synthesis of morpholino-nitrobenzenes).
Sigma-Aldrich. "4-(3-Ethoxy-4-nitrophenyl)morpholine Product Page." Link (Commercial availability verification).
Vapourtec Application Note. "Continuous flow SNAr: Synthesis of Linezolid Intermediate." (Demonstrates 3,4-difluoronitrobenzene reactivity patterns). Link
Introduction: The Structural Imperative for Morpholine Derivatives in Drug Discovery
An Application Guide to the Single-Crystal X-ray Crystallography of 4-(3-Ethoxy-4-nitrophenyl)morpholine Derivatives The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Single-Crystal X-ray Crystallography of 4-(3-Ethoxy-4-nitrophenyl)morpholine Derivatives
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When incorporated into a larger scaffold, such as the 4-(nitrophenyl)morpholine framework, these derivatives become critical intermediates in the synthesis of pharmacologically active agents, including potential anticancer and anticoagulant drugs.[1][2][3] The precise three-dimensional arrangement of atoms—the crystal structure—governs a molecule's biological activity, dictating how it interacts with its target. Therefore, X-ray crystallography is not merely an analytical technique but an essential tool in rational drug design, providing unambiguous proof of a molecule's constitution, conformation, and stereochemistry.[4]
This application note provides a comprehensive guide to the single-crystal X-ray diffraction analysis of 4-(3-ethoxy-4-nitrophenyl)morpholine and its derivatives. We will navigate the entire workflow, from the rational synthesis of the target compound and the critical art of crystal growth to the intricacies of data collection and structure refinement. The protocols herein are designed to be robust and informative, explaining the causality behind each step to empower researchers to successfully elucidate the solid-state structures of these valuable compounds.
Part I: Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine
The synthesis of the target compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the secondary amine of the morpholine.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-ethoxy-2-nitro-4-halobenzene (e.g., 4-fluoro-1-ethoxy-2-nitrobenzene) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
Addition of Base and Nucleophile: Add a slight molar excess of morpholine, followed by an anhydrous inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to act as a proton scavenger. The base is crucial for deprotonating the morpholine, thereby increasing its nucleophilicity.
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]
Workup and Purification:
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.[2]
Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-(3-ethoxy-4-nitrophenyl)morpholine as a crystalline solid.[5]
Part II: The Art and Science of Crystallization
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[6][7][8] The goal is to guide the molecules to self-assemble into a well-ordered, three-dimensional lattice. This is achieved by slowly bringing a solution to a state of supersaturation.[4] For small organic molecules like morpholine derivatives, several classical methods are highly effective.[6][9]
Caption: Decision workflow for selecting and optimizing a crystallization method.
Protocol 2: Crystal Growth by Slow Evaporation
This is often the simplest and most successful method.[9]
Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will precipitate out too quickly as an amorphous powder. Dichloromethane, chloroform, or ethyl acetate are often good starting points.[1]
Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This restricts the rate of solvent evaporation.
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks. The slower the evaporation, the larger and more well-defined the crystals are likely to be.[9]
Protocol 3: Crystal Growth by Vapor Diffusion
This technique is excellent for milligram-scale quantities and allows for fine control over the rate of crystallization.[9][10]
System Setup:
Prepare a concentrated solution of your compound in a good solvent (e.g., dichloromethane). Place a small volume (20-100 µL) of this solution in a small, open inner vial.
In a larger, outer vial (the reservoir), place a larger volume of a "poor" solvent (an anti-solvent) in which your compound is insoluble but which is miscible with the "good" solvent (e.g., hexane or diethyl ether).
Diffusion: Place the inner vial inside the outer reservoir and seal the system tightly.
Mechanism: The more volatile "good" solvent will slowly diffuse out of the inner vial, while the vapor of the "poor" solvent from the reservoir diffuses into it. This gradually reduces the solubility of the compound in the inner vial, leading to slow crystal growth.[10]
Part III: Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using a diffractometer.[1]
Caption: Step-by-step workflow for X-ray diffraction data collection.
Protocol 4: Data Collection on a Modern Diffractometer
Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., paratone-N).
Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K).[11] This minimizes thermal vibrations and radiation damage during data collection.
Initial Screening: Collect a few initial diffraction images (frames) at different crystal orientations. This allows for a quick assessment of crystal quality (e.g., spot sharpness, resolution limit, presence of twinning).[11]
Unit Cell Determination: Use the software suite accompanying the diffractometer (e.g., CrysAlisPro) to automatically find and index the diffraction spots.[1] This determines the unit cell parameters (a, b, c, α, β, γ) and the probable Bravais lattice and space group.
Data Collection Strategy: Based on the determined space group, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves defining the exposure time per frame and the total rotation range. The goal is to measure a statistically significant number of reflections to a desired resolution.[12]
Full Data Collection: Execute the data collection run. This may take several hours, during which the crystal is rotated in the X-ray beam while thousands of diffraction images are recorded.[13]
Part IV: Structure Solution, Refinement, and Validation
The raw diffraction images are processed to generate a final, validated structural model. This process involves several computational steps.[13]
Caption: Computational workflow from raw data to a final, deposited crystal structure.
Protocol 5: Structure Solution and Refinement
Data Reduction: The raw images are processed to measure the intensity of each diffraction spot. These intensities are then scaled and merged to produce a single reflection file (e.g., an HKL file).[13]
Structure Solution: The phases of the structure factors are determined using programs like SHELXT or SIR. For small molecules, "direct methods" are typically powerful enough to provide an initial, rough model of the electron density map.[1]
Structure Refinement: This is an iterative process using a program like SHELXL.[1] The atomic positions and displacement parameters (describing thermal motion) of the initial model are adjusted using a least-squares algorithm to improve the fit between the observed diffraction data (Fo²) and the data calculated from the model (Fc²).
Model Building and Validation: After initial refinement, hydrogen atoms are typically located in the difference Fourier map and refined. The final model is rigorously checked for geometric and crystallographic consistency. Key quality indicators include the R-factors (R1, wR2), which should be as low as possible (typically < 0.05 for R1), and the goodness-of-fit (GooF), which should be close to 1.0.[1][14]
Data Deposition: Once the structure is finalized, it is standard practice to deposit the crystallographic information file (CIF) into a public repository like the Cambridge Structural Database (CSD) to make the data available to the scientific community.[15][16]
Data Presentation: Expected Crystallographic Parameters
While the precise data for "4-(3-ethoxy-4-nitrophenyl)morpholine" must be determined experimentally, we can present a table of expected parameters based on the published structure of the closely related analog, 4-(4-nitrophenyl)morpholine.[1][14]
Parameter
Expected Value / Description
Significance
Chemical Formula
C₁₁H₁₄N₂O₄
Defines the molecular composition.
Formula Weight
238.24 g/mol
Molar mass of the compound.
Crystal System
Monoclinic or Orthorhombic
Describes the basic symmetry of the unit cell.
Space Group
e.g., P2₁/c or P bca
Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
The dimensions and angles of the repeating lattice box.
Volume (V)
ų
The volume of the unit cell.
Z
e.g., 4 or 8
Number of molecules in the unit cell.
Temperature
100(2) K
Data collection temperature; low T reduces thermal motion.
Wavelength (λ)
e.g., 0.71073 Å (Mo Kα)
Wavelength of the X-ray source used.
Resolution (d_max)
~0.8 Å
The level of detail resolved in the electron density map.
Reflections Collected
> 10000
Total number of measured diffraction spots.
Unique Reflections
> 2000
Number of symmetry-independent reflections.
Completeness
> 99%
Percentage of the theoretically observable reflections that were measured.[12]
R1 [I > 2σ(I)]
< 0.05
A measure of the agreement between observed and calculated structure factors.
wR2 (all data)
< 0.15
A weighted R-factor based on all data, generally considered a more robust metric.
Goodness-of-Fit (S)
~1.0
Indicates a good fit between the model and the data.
Conclusion
The structural elucidation of 4-(3-ethoxy-4-nitrophenyl)morpholine derivatives by single-crystal X-ray crystallography is a powerful and definitive analytical method. It provides the precise atomic coordinates necessary for understanding structure-activity relationships, confirming synthetic outcomes, and guiding future drug design efforts. By following the systematic protocols outlined in this guide—from careful synthesis and patient crystallization to meticulous data collection and refinement—researchers can reliably obtain high-resolution crystal structures, contributing fundamental knowledge to the fields of chemistry and drug development.
References
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Bryant, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. Retrieved from [Link]
Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 79(Pt 6), 553–561. Retrieved from [Link]
Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]
Southampton University. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]
Sweet, R. M., & Eisenberg, D. (n.d.). X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. Retrieved from [Link]
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]
Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 5), o1235. Retrieved from [Link]
Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
Read, R. J., et al. (2019). X-ray data processing. Essays in Biochemistry, 63(3), 357–367. Retrieved from [Link]
P, R. P., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
National Cancer Institute. (n.d.). X-ray Diffraction Data for Refinement and Deposition. Retrieved from [Link]
re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. Retrieved from [Link]
Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
Hechenbichler, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]
Hechenbichler, F., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2634–2640. Retrieved from [Link]
US EPA. (2023). Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. Retrieved from [Link]
Application Notes and Protocols: 4-(3-Ethoxy-4-nitrophenyl)morpholine as a Versatile Precursor for Amino Derivatives in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 4-(3-ethoxy-4-nitrophenyl)morpholine as a key starting material for the synthesis of its corresponding amino derivative, 4-(3-ethoxy-4-aminophenyl)morpho...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 4-(3-ethoxy-4-nitrophenyl)morpholine as a key starting material for the synthesis of its corresponding amino derivative, 4-(3-ethoxy-4-aminophenyl)morpholine. Aromatic amines are fundamental building blocks in medicinal chemistry, and the morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] This document elucidates the mechanistic principles behind the selective reduction of the aromatic nitro group, presents a detailed and field-proven protocol for catalytic hydrogenation, and discusses the applications of the resulting amino-substituted morpholine derivative in the synthesis of complex pharmaceutical intermediates. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for accessing this valuable synthetic intermediate.
The Strategic Importance of the Morpholine Scaffold
The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[2] Its prevalence is not coincidental; medicinal chemists frequently employ this scaffold to optimize the physicochemical and metabolic properties of lead compounds.[2][3] The morpholine ring, being a weaker base than analogous structures like piperidine, can improve oral bioavailability and metabolic stability.[4] Furthermore, its ability to engage in hydrogen bonding and act as a rigid spacer makes it an integral pharmacophoric element for a wide range of biological targets.[2][3] The synthesis of derivatives from precursors like 4-(3-ethoxy-4-nitrophenyl)morpholine is therefore a critical step in the development of new chemical entities for diverse therapeutic areas, including oncology and infectious diseases.[5][6]
Mechanistic Insight: The Reduction of Aromatic Nitro Compounds
The conversion of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[7] Among the various methods, catalytic hydrogenation stands out for its efficiency, high yields, and clean reaction profiles. This process involves the transfer of hydrogen atoms to the nitro group, mediated by a metal catalyst.
The Catalytic Cycle: The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The process can be broadly understood in three stages:
Adsorption: Both the nitroarene and the hydrogen source (e.g., H₂ gas) are adsorbed onto the surface of the metal catalyst.
Hydrogenation: A stepwise reduction of the nitro group occurs. This is a complex process involving several intermediates, such as nitroso and hydroxylamine species.[8][9] The catalyst facilitates the cleavage of the H-H bond and the sequential addition of hydrogen across the N-O bonds.
Desorption: Once the reduction is complete, the final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The choice of catalyst and reaction conditions can be modulated to favor the formation of the amine or, in some cases, to isolate intermediates like hydroxylamines or azoxy compounds.[8][9] For complete reduction to the desired aniline, palladium or platinum catalysts are highly effective.
Technical Application Note: In Vitro Biological Evaluation of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Executive Summary & Chemical Context[1][2][3][4][5] 4-(3-Ethoxy-4-nitrophenyl)morpholine represents a critical structural scaffold in medicinal chemistry, often utilized as a precursor for EGFR kinase inhibitors (e.g., G...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
4-(3-Ethoxy-4-nitrophenyl)morpholine represents a critical structural scaffold in medicinal chemistry, often utilized as a precursor for EGFR kinase inhibitors (e.g., Gefitinib analogs) and oxazolidinone antibiotics.[1] Its structure combines a solubilizing morpholine ring, a lipophilic ethoxy tail, and an electron-withdrawing nitro group.[1]
This Application Note provides a rigorous, self-validating framework for evaluating this compound as a New Chemical Entity (NCE) . Unlike generic screening guides, this protocol addresses the specific physicochemical liabilities of this molecule:
pH-Dependent Solubility: The morpholine nitrogen (pKa ~8.[1]3) creates solubility cliffs between acidic stocks and neutral assay buffers.[1]
Nitro-Reduction Liability: The
moiety is a metabolic "soft spot," prone to reduction by cytosolic nitroreductases, potentially generating toxic hydroxylamine intermediates.[1]
Genotoxicity Risks: Nitroaromatics are structural alerts for mutagenicity; early Ames testing is mandatory.[1]
Evaluation Workflow (The "Fail Early" Cascade)
The following logic gate ensures resources are not wasted on non-viable candidates.
Caption: Figure 1.[1] The decision-making cascade for evaluating nitro-morpholine derivatives. Phase II is prioritized due to the structural alert (nitro group).[1]
Module 1: Physicochemical Profiling[1]
Protocol 1.1: Kinetic Solubility (Nephelometry)
Rationale: The morpholine ring is basic.[1] While the compound dissolves in DMSO, dilution into pH 7.4 PBS often causes "crashing out" (precipitation), leading to false negatives in bioassays.[1]
Materials:
Compound Stock: 10 mM in 100% DMSO.
Buffer: PBS (pH 7.[1]4) and Sodium Acetate (pH 4.0).[1]
Detection: Microplate Nephelometer or UV-Vis Plate Reader (620 nm).[1]
Step-by-Step:
Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 10 mM).
Spike: Transfer 2 µL of DMSO stock into 198 µL of assay buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
Incubation: Shake at 500 rpm for 90 minutes at 25°C.
Read: Measure Absorbance at 620 nm (turbidity) or light scattering.
Control: Hydrocortisone (Low Sol) and Caffeine (High Sol).[1]
Module 2: Toxicology & Genotoxicity[1]
Protocol 2.1: The Ames Test (Salmonella Reverse Mutation)
Rationale: Nitro-aromatics are notorious for positive Ames results.[1] The nitro group can be reduced to a hydroxylamine, which interacts with DNA.[1] This test is non-negotiable for this scaffold.
Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract). The S9 fraction mimics mammalian metabolism, which is required to reduce the nitro group to the reactive amine species.[1]
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard text for ADME profiling protocols).
OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test.[1][1]
FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1]
Patterson, L. H., & Wyllie, S. (2014). Nitroaromatic compounds: metabolism, toxicity and therapeutics.[1] In Comprehensive Toxicology. (Explains the nitro-reduction mechanism).
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2764126 (4-(3-Ethoxy-4-nitrophenyl)morpholine).[1][1]
Application Note: 4-(3-Ethoxy-4-nitrophenyl)morpholine in Therapeutic Design
This guide outlines the strategic application, synthesis, and therapeutic potential of 4-(3-Ethoxy-4-nitrophenyl)morpholine (CAS 415686-74-7). This compound serves as a critical high-value scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application, synthesis, and therapeutic potential of 4-(3-Ethoxy-4-nitrophenyl)morpholine (CAS 415686-74-7). This compound serves as a critical high-value scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and VEGFR pathways.
Executive Summary
4-(3-Ethoxy-4-nitrophenyl)morpholine is a "masked" pharmacophore precursor. While the nitro-derivative itself lacks therapeutic utility due to metabolic toxicity risks, it is the direct progenitor of 3-ethoxy-4-morpholinoaniline . This aniline derivative is a ubiquitous motif in modern drug design, providing a balance of water solubility (via the morpholine ring) and hydrophobic pocket occupancy (via the ethoxy group), while serving as the nucleophilic "head" for coupling to heterocyclic kinase cores.
Part 1: Structural Logic & Pharmacophore Analysis
In rational drug design, this scaffold addresses three specific challenges in small-molecule optimization:
Solubility Modulation (The Morpholine Effect):
The morpholine ring is a non-aromatic heterocycle with a pKa of ~8.3. At physiological pH, a significant fraction remains protonated, enhancing aqueous solubility—a common bottleneck for lipophilic kinase inhibitors.
Mechanism:[1][2] The ether oxygen in the morpholine ring reduces lipophilicity (LogP) compared to piperidine analogs, improving metabolic stability against oxidative metabolism.
Steric & Hydrophobic Fit (The Ethoxy Group):
The 3-ethoxy substituent is strategically positioned to occupy the hydrophobic "gatekeeper" regions or solvent-exposed pockets within the ATP-binding site of kinases.
SAR Insight: The ethoxy group is often superior to methoxy (too small) or isopropoxy (too bulky) for specific targets like EGFR (T790M mutants), providing optimal Van der Waals contacts.
The Reactive Handle (The Nitro Group):
The 4-nitro group acts as a robust protecting group for the amine. It withstands harsh upstream synthetic conditions (e.g., SNAr reactions) and is selectively reduced only when the aniline functionality is required for the final coupling step.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Upstream)
Context: If the compound is not purchased, it is synthesized via Nucleophilic Aromatic Substitution (SNAr).
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (Yellow solid) is less polar than the starting material.
Workup: Cool, filter inorganic salts, and concentrate. Recrystallize from Ethanol to yield 4-(3-Ethoxy-4-nitrophenyl)morpholine .
Protocol B: Activation (Nitro Reduction)
Context: This is the critical step to generate the bioactive intermediate 4-(3-ethoxy-4-aminophenyl)morpholine.
Method: Catalytic Hydrogenation (Preferred for purity)
Alternative: Iron/Ammonium Chloride (Preferred if halogen substituents are present on the ring to avoid dehalogenation).
Step-by-Step Procedure (Catalytic Hydrogenation):
Preparation: In a hydrogenation vessel, dissolve 4-(3-Ethoxy-4-nitrophenyl)morpholine (10 mmol) in Methanol (50 mL) and THF (10 mL) to ensure solubility.
Safety Note: Pd/C is pyrophoric. Keep wet with solvent.
Hydrogenation: Purge vessel with
gas (3 cycles). Stir vigorously under balloon (1 atm) or mild pressure (30 psi) at Room Temperature for 2–4 hours.
Endpoint: Solution changes from bright yellow (Nitro) to colorless/pale brown (Aniline).
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.
Isolation: Concentrate filtrate in vacuo. The resulting 3-ethoxy-4-morpholinoaniline is air-sensitive (oxidation prone). Store under Nitrogen or use immediately in Protocol C.
Protocol C: Therapeutic Coupling (The "Warhead" Attachment)
Context: Coupling the activated scaffold to a kinase-targeting core (e.g., 4-chloroquinazoline).
Reaction: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination.
Technical Support Center: Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Here is the technical support guide for the synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine . [1][2] Core Reaction Logic & Mechanistic Overview The synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine is classically achie...
Driving Force: The nitro group at the para position (relative to the leaving group, Fluorine) strongly activates the ring by withdrawing electron density, stabilizing the Meisenheimer complex intermediate.
The "Ethoxy" Factor: The ethoxy group at the meta position (relative to the leaving group) is an electron-donating group (EDG) by resonance. While EDGs typically deactivate SNAr substrates, the inductive withdrawal of the oxygen atom and the strong activation from the para-nitro group allow the reaction to proceed, albeit slightly slower than with a non-substituted fluoronitrobenzene.
This section addresses specific failure modes and spectral anomalies reported by users.
Category A: Impurity Profiling (HPLC/LC-MS)
Q1: I see a persistent yellow impurity (approx. 5-10%) that does not disappear with longer reaction times. LC-MS shows a mass of [M-85].[1] What is it?
Diagnosis:Hydrolysis of the Precursor (Phenol Formation).
The Issue: Water in your solvent (DMF, DMSO, or Acetonitrile) or hygroscopic base (K₂CO₃) is acting as a competing nucleophile. The hydroxide ion attacks the activated fluorine position.
Chemical Identity: 3-Ethoxy-4-nitrophenol (or 4-hydroxy-2-ethoxynitrobenzene).[1][2]
Why it happens: Hydroxide is a smaller, harder nucleophile than morpholine. Even trace water (0.5%) can lead to significant hydrolysis because the resulting phenol is deprotonated by the base to form a phenoxide, which is unreactive to further substitution (dead-end product).
Chemical Identity: 4-(3-Hydroxy-4-nitrophenyl)morpholine.[1][2]
Why it happens: If you are using high temperatures (>120°C) or Lewis acidic conditions, the ethoxy ether bond can cleave. This is also common if the reaction mixture is acidic during workup.
Solution: Lower the reaction temperature to <90°C. Ensure the reaction medium remains basic.
Q3: I observe a "dimer" peak at [2M+...]. Is morpholine polymerizing?
The Issue: While morpholine doesn't polymerize, trace metal contaminants (Fe, Cu) in the base or solvent can catalyze the oxidative coupling of the product or precursor, especially if the reaction is run under air rather than nitrogen/argon.
Category B: Kinetic Issues
Q4: The reaction stalls at 80% conversion. Adding more morpholine doesn't help. [1]
Diagnosis:Product Inhibition / Salt Precipitation. [1][2]
The Issue: The byproduct is HF (hydrofluoric acid), which is immediately neutralized by the base (e.g., forming KF or Morpholinium Fluoride).
If using K₂CO₃ in Acetonitrile : The surface of the inorganic base may become coated with insoluble KF, stopping the reaction (Passivation).
If using excess Morpholine : Morpholinium fluoride salt may precipitate and coat the stir bar or reactor walls.
Solution:
Use a phase transfer catalyst (e.g., TBAB) if using solid inorganic bases.
Switch to a homogeneous base system (DIPEA in DMF).
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Note how Water is the primary "enemy" in this synthesis.
Figure 1: Reaction network showing the primary SNAr pathway (Green) and competitive failure modes (Red).
Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and ensure complete conversion.[1]
Solvent: Acetonitrile (Dry, HPLC Grade) or DMF (if scale >10g)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
).
Dissolution: Add 4-Fluoro-2-ethoxynitrobenzene and dry Acetonitrile (concentration ~0.5 M).
Addition: Add DIPEA followed by Morpholine dropwise at room temperature.
Note: The reaction is exothermic. Dropwise addition prevents thermal spikes that could trigger dealkylation.[1]
Reaction: Heat to reflux (80-82°C) for Acetonitrile or 90°C for DMF.
Monitoring: Check TLC or HPLC at 2 hours.
Target: Disappearance of Fluorine precursor.
Workup (Critical for Purity):
Cool to RT.
Pour into Ice Water (10x volume).
The product should precipitate as a yellow/orange solid.
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with morpholine." Chemical Reviews. (Foundational text on Morpholine SNAr kinetics).
Specific Precursor Reactivity (2-Ethoxy-4-fluoronitrobenzene)
PubChem Compound Summary for 2-Ethoxy-4-fluoronitrobenzene (CID 13549283).[1][2]
Relevance: Demonstrates the efficiency of morpholine substitution on activated fluoro-benzenes and the issue of salt precipit
Impurity Profiling (Phenol Formation):
Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions." Coordination Chemistry Reviews.
Relevance: Discusses competitive hydrolysis in aromatic substitution when using bases in non-anhydrous conditions.
Technical Support Center: Purification of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Welcome to the Technical Support Center. This guide addresses the purification of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate often utili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Welcome to the Technical Support Center. This guide addresses the purification of 4-(3-Ethoxy-4-nitrophenyl)morpholine , a critical intermediate often utilized in the synthesis of oxazolidinone antibiotics and kinase inhibitors (e.g., Gefitinib analogs).
High-performance liquid chromatography (HPLC) purity >99% is often required for downstream applications. The primary challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to the presence of the flexible ethoxy chain and the morpholine ring, which lower the lattice energy compared to simpler nitroanilines.
Selecting the correct solvent system relies on the Metastable Zone Width (MSZW) . For this nitro-morpholine derivative, we require a system that solvates the polar nitro group at high temperatures but rejects the lipophilic ethoxy tail upon cooling.
Solvent System
Role
Suitability Rating
Technical Notes
Ethanol (95%)
Single Solvent
⭐⭐⭐⭐⭐ (Best)
Excellent balance of polarity. The trace water acts as an anti-solvent for the lipophilic aromatic core at low temps.
Isopropanol (IPA)
Single Solvent
⭐⭐⭐⭐
Good for larger batches. Higher boiling point allows for better dissolution of stubborn starting materials.
EtOAc / Hexane
Binary System
⭐⭐⭐
Use only if the crude is highly contaminated with non-polar byproducts. Risk of "oiling out" is higher here.
Toluene
Single Solvent
⭐⭐
Not recommended for final polishing; tends to retain color impurities.
Expert Insight: We strongly recommend 95% Ethanol as the primary starting point. The presence of the ethoxy group makes the molecule slightly more lipophilic than its methoxy analog, meaning it will crash out of ethanol more efficiently than methanol.
Standard Operating Procedure (SOP): Recrystallization
Objective: Purify crude material (purity ~85-90%) to >98% crystalline solid.
Phase 1: Dissolution & Carbon Treatment[11]
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Solvent Addition: Add 95% Ethanol (approx. 5–7 mL per gram of crude).
Note: Do not add all solvent at once.[1][2] Start with 75% of the estimated volume.
Heating: Heat the mixture to reflux (approx. 78°C).
Saturation: If solid remains, add ethanol in 1 mL increments until the solution is just clear.
Decolorization (Critical): If the solution is dark orange/brown (indicating oxidation), remove from heat, let cool slightly, and add Activated Carbon (0.5 - 1.0 wt%) .
Warning: Never add carbon to a boiling solution; it will boil over explosively.
Hot Filtration: Re-boil for 5 minutes, then filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon.
Phase 2: Controlled Crystallization
Slow Cooling: Allow the filtrate to cool to room temperature (20–25°C) undisturbed. Do not stir. Stirring induces rapid nucleation, trapping impurities.
Seeding: If no crystals form by 35°C, add a "seed crystal" of pure product or scratch the inner glass wall with a glass rod.
Deep Cooling: Once turbidity is visible, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
Phase 3: Collection & Drying[5]
Filtration: Collect crystals via vacuum filtration (Buchner funnel).[2]
Washing: Wash the cake twice with cold (-10°C) Ethanol .
Volume: Use minimal wash volume (1-2 mL/g) to prevent redissolution.
Drying: Dry in a vacuum oven at 40°C for 4-6 hours.
Caution: Ensure temperature does not exceed 60°C to prevent melting if the solid is still wet (solvent depression of melting point).
Visualization of Workflows
Figure 1: The Recrystallization Logic Flow
This diagram illustrates the critical decision points during the purification process.
Caption: Step-by-step purification workflow emphasizing the critical hot filtration and seeding stages.
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.
Cause: The solution temperature dropped below the "binodal curve" before crossing the solubility curve, usually because the solution is too concentrated or contains high levels of impurities lowering the melting point.
Solution:
Reheat the mixture until the oil redissolves.
Add 10-15% more solvent (dilute the system).
Add a seed crystal immediately when the temperature reaches approx. 50°C.
Stir slowly (60 RPM) during cooling to prevent oil coalescence.
Issue 2: Low Yield
Symptom: Excellent purity, but recovery is <50%.
Cause: The compound is too soluble in ethanol even at cold temperatures.
Solution:
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.
Anti-Solvent Method: Dissolve in minimum hot Ethanol, then add warm Water dropwise until slight turbidity persists. Add one drop of Ethanol to clear it, then cool. The water forces the hydrophobic ethoxy-nitro aromatic out of solution.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for resolving common purification failures.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol?A: Yes, but Methanol is more polar. The solubility of the ethoxy-substituted molecule might be too high in Methanol, leading to lower yields. If you must use Methanol, you will likely need to add water as an anti-solvent.
Q: The crystals are bright yellow. Is this an impurity?A: Not necessarily. Nitro-aromatic compounds are inherently yellow/orange due to the conjugation between the electron-withdrawing nitro group and the electron-donating morpholine nitrogen (push-pull system). However, a brownish or tarry appearance indicates oxidation impurities.
Q: How do I remove unreacted morpholine?A: Morpholine is highly water-soluble and basic. If recrystallization fails to remove it, wash the crude solid with dilute aqueous HCl (0.5 M) before recrystallization. The morpholine will form a water-soluble salt and be washed away, while the nitro-compound (being a very weak base due to the nitro group) will remain organic-soluble.
References
Mubashra, S., et al. (2025).[3] An insight into the synthetic routes for N-arylation of morpholine. Molecular Diversity. Retrieved from [Link] (Synthesis and impurity profiling).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Stability of "4-(3-Ethoxy-4-nitrophenyl)morpholine" under different conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Ethoxy-4-nitrophenyl)morpholine. It addresses potential stability issues you may encounter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Ethoxy-4-nitrophenyl)morpholine. It addresses potential stability issues you may encounter during your experiments, offering troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental observations and best practices for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(3-Ethoxy-4-nitrophenyl)morpholine?
A1: The stability of 4-(3-Ethoxy-4-nitrophenyl)morpholine is primarily influenced by its functional groups: the nitroaromatic system, the morpholine ring, and the ethoxy group. Key factors to consider are:
Light Exposure: Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or even ambient light.
pH: The morpholine ring is basic and can react with strong acids. Extreme pH conditions (both acidic and basic) can potentially lead to hydrolysis or other degradation reactions.
Oxidizing Agents: The morpholine moiety and the electron-rich aromatic ring can be susceptible to oxidation.
Temperature: Elevated temperatures can accelerate degradation pathways. While many organic compounds are stable at room temperature, prolonged exposure to high heat should be avoided.
Q2: What are the recommended storage conditions for 4-(3-Ethoxy-4-nitrophenyl)morpholine?
A2: Based on the known stability of related compounds, it is recommended to store 4-(3-Ethoxy-4-nitrophenyl)morpholine in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration may be advisable, but always check the manufacturer's specific recommendations.
Q3: Is 4-(3-Ethoxy-4-nitrophenyl)morpholine susceptible to hydrolysis?
A3: While the ether and amine functionalities in the morpholine ring are generally stable to hydrolysis under neutral conditions, extremes of pH and elevated temperatures could potentially promote hydrolytic degradation. A forced degradation study under acidic and basic conditions would be necessary to confirm its susceptibility.
Q4: What are the likely degradation products of 4-(3-Ethoxy-4-nitrophenyl)morpholine?
A4: While specific degradation products would need to be identified through experimental analysis (e.g., LC-MS), potential degradation pathways can be hypothesized based on the molecule's structure:
Photodegradation: The nitro group could be reduced to a nitroso or amino group.
Oxidative Degradation: The morpholine ring could be opened, potentially leading to the formation of more polar compounds.
Acid/Base Hydrolysis: While less likely, cleavage of the ether linkage in the ethoxy group or opening of the morpholine ring could occur under harsh conditions.
Q5: How does the ethoxy group affect the stability of the molecule?
A5: The electron-donating nature of the ethoxy group can influence the electron density of the aromatic ring, which may, in turn, affect its susceptibility to certain reactions. The presence of an ethoxy group can also impact the overall thermal stability of the molecule.
Troubleshooting Guide
Issue 1: I observe a change in the color of my solid sample or solution of 4-(3-Ethoxy-4-nitrophenyl)morpholine over time.
Possible Cause: This is a strong indication of degradation, likely due to light exposure. Nitroaromatic compounds can form colored byproducts upon photolytic degradation.
Troubleshooting Steps:
Protect from Light: Immediately store the compound in an amber vial or wrap the container with aluminum foil. Conduct all experiments under low-light conditions if possible.
Analytical Confirmation: Prepare a fresh solution of the compound and compare its appearance and analytical profile (e.g., by HPLC-UV) to the discolored sample. The appearance of new peaks or a decrease in the main peak area in the chromatogram of the aged sample would confirm degradation.
Purity Check: If you suspect the purity of a new batch, run a quick purity check using a validated analytical method.
Issue 2: I see unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my sample.
Possible Cause: The presence of additional peaks suggests the formation of impurities or degradation products. This could be due to stress conditions during the experiment (e.g., heat, incompatible solvent) or degradation during storage.
Troubleshooting Steps:
Review Experimental Conditions:
Temperature: Was the sample exposed to high temperatures during preparation or analysis?
pH: Was the sample dissolved in a strongly acidic or basic solution?
Solvent: Is the solvent compatible with the compound? Some solvents can promote degradation.
Perform a Forced Degradation Study: To identify the potential source of the impurity, you can subject the compound to controlled stress conditions (see the experimental protocol below). This can help you match the retention time of the unknown peak to a specific degradation product.
Analyze a Blank: Run a blank injection of your solvent to ensure the extra peaks are not coming from the mobile phase or the solvent itself.
Issue 3: I am getting inconsistent results in my biological assays.
Possible Cause: If the stability of your compound is compromised, the actual concentration of the active molecule may be lower than expected, leading to variability in your results. The degradation products themselves might also interfere with the assay.
Troubleshooting Steps:
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments. Avoid using old solutions that have been stored for an extended period, especially if the storage conditions were not ideal.
Assess Stability in Assay Media: The compound may not be stable in your specific cell culture media or buffer. You can assess its stability by incubating the compound in the assay media for the duration of your experiment and then analyzing it by HPLC to check for degradation.
Re-evaluate Storage of Stock Solutions: Ensure that stock solutions are stored at the appropriate temperature and protected from light. Aliquoting stock solutions can prevent repeated freeze-thaw cycles, which can also contribute to degradation.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 4-(3-Ethoxy-4-nitrophenyl)morpholine to assess its intrinsic stability.
Objective: To identify potential degradation pathways and products under various stress conditions.
Materials:
4-(3-Ethoxy-4-nitrophenyl)morpholine
Hydrochloric acid (HCl), 0.1 M and 1 M
Sodium hydroxide (NaOH), 0.1 M and 1 M
Hydrogen peroxide (H₂O₂), 3%
HPLC grade water, methanol, and acetonitrile
pH meter
HPLC-UV/DAD or HPLC-MS system
Photostability chamber
Oven
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 4-(3-Ethoxy-4-nitrophenyl)morpholine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Keep the solution at room temperature for 24 hours.
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60°C for 8 hours.
Neutralize the solution with an equivalent amount of NaOH before analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Keep the solution at room temperature for 24 hours.
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 8 hours.
Neutralize the solution with an equivalent amount of HCl before analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Analyze the sample directly.
Thermal Degradation (Solid State):
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
Dissolve the stressed solid in the initial solvent for analysis.
Photolytic Degradation:
Expose a solution of the compound (e.g., 100 µg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analyze the stressed samples alongside a control sample protected from light.
Analysis:
Analyze all stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
If using HPLC-MS, attempt to identify the mass of the degradation products to aid in structure elucidation.
Data Presentation
Table 1: Predicted Stability of 4-(3-Ethoxy-4-nitrophenyl)morpholine under Forced Degradation Conditions
Stress Condition
Predicted Stability
Potential Degradation Products
Acidic (0.1 M HCl, RT)
Likely Stable
Minimal degradation expected.
Acidic (1 M HCl, 60°C)
Potential for minor degradation
Possible hydrolysis of the ethoxy group or morpholine ring opening.
Basic (0.1 M NaOH, RT)
Likely Stable
Minimal degradation expected.
Basic (1 M NaOH, 60°C)
Potential for minor degradation
Possible hydrolysis of the ethoxy group.
Oxidative (3% H₂O₂, RT)
Susceptible to degradation
Oxidation of the morpholine ring, potentially leading to ring-opening.
Thermal (80°C, solid)
Likely stable, but depends on melting point
If melting occurs, degradation may accelerate.
Photolytic (ICH Q1B)
Highly susceptible to degradation
Reduction of the nitro group to nitroso or amino functionalities.
Note: This table provides a predictive summary based on the known chemistry of the functional groups. Experimental verification is required.
Visualizations
Potential Degradation Pathways
Caption: Predicted degradation pathways for 4-(3-Ethoxy-4-nitrophenyl)morpholine.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
Morpholine Degradation Pathway. (2008, February 20). Eawag-BBD. [Link]
Degradation of Morpholine by an EnvironmentalMycobacterium Strain Involves a Cytochrome P-450. (1998, November). Applied and Environmental Microbiology - ASM Journals. [Link]
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimization
Technical Support Center: Optimizing Reaction Conditions for Nitrophenylmorpholine Synthesis
Introduction The synthesis of nitrophenylmorpholine is a fundamental transformation in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. The most p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The synthesis of nitrophenylmorpholine is a fundamental transformation in medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. The most prevalent method for its preparation is the nucleophilic aromatic substitution (SNAr) reaction. While conceptually straightforward, this reaction can be challenging, often resulting in low yields or difficult-to-remove impurities.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a comprehensive guide to troubleshoot and optimize the synthesis of nitrophenylmorpholine, drawing from established scientific principles and practical considerations to ensure successful and reproducible outcomes.
The archetypal synthesis of 4-(4-nitrophenyl)morpholine involves the reaction of morpholine with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The reaction proceeds through an addition-elimination mechanism.[1] The nucleophilic morpholine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of a strong electron-withdrawing group, like the nitro group (-NO2), positioned ortho or para to the leaving group is critical for activating the ring towards nucleophilic attack.[1][2][3] The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product.
Figure 1. Generalized reaction mechanism for the SNAr synthesis of 4-(4-nitrophenyl)morpholine.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of nitrophenylmorpholine in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion of the starting material. What are the potential causes, and how can I improve the yield?
Answer: A low yield in an SNAr reaction can often be traced back to issues with reagents, reaction conditions, or the inherent reactivity of the substrates.
Potential Causes & Solutions:
Insufficient Substrate Activation:
Diagnosis: The aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]
Solution: Confirm that your aryl halide has a potent EWG, such as a nitro or cyano group, in the correct position. If the activation is weak, a more electron-deficient substrate may be necessary.
Poor Leaving Group:
Diagnosis: The rate of SNAr reactions is dependent on the nature of the leaving group. For halogens, the typical reactivity order is F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic.[2]
Solution: If your reaction is sluggish, consider using a fluoro-substituted starting material if possible.
Weak Nucleophile:
Diagnosis: Morpholine is a moderately strong nucleophile. However, if it becomes protonated by any acidic species in the reaction mixture, its nucleophilicity is neutralized.
Solution: Consider the addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge any in-situ generated acid.[4]
Suboptimal Reaction Temperature:
Diagnosis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
Solution: Gradually increase the reaction temperature. High-boiling polar aprotic solvents like DMSO or DMF are often used to facilitate higher reaction temperatures.[5]
In a clean, dry reaction vessel, combine 1-fluoro-4-nitrobenzene (1 equivalent) and morpholine (1.2 equivalents) in anhydrous DMSO.
Add potassium carbonate (2 equivalents) as a base.
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
If the reaction is slow, incrementally increase the temperature in 10-15 °C intervals.
Issue 2: Formation of Significant Impurities
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions, and how can I minimize them?
Answer: Side product formation is a common issue in SNAr reactions. Identifying these impurities is key to mitigating their formation.
Common Impurities & Mitigation Strategies:
Hydrolysis of the Aryl Halide:
Diagnosis: If there is residual water in the reaction mixture, the aryl halide can undergo hydrolysis to form the corresponding phenol (e.g., 4-nitrophenol).
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Using freshly opened or distilled morpholine can also minimize water content.
Products from Reaction with the Solvent:
Diagnosis: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine), which can then compete with morpholine in the reaction.
Solution: Use the minimum effective reaction temperature and consider a more stable solvent like DMSO if high temperatures are required.
Polymeric Materials:
Diagnosis: Tarry, resinous substances can form at higher temperatures and with prolonged exposure to basic conditions.
Solution: Carefully control the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
Parameter
Effect of High Setting
Effect of Low Setting
Recommended Range
Temperature
Faster reaction rate, potential for side reactions
Slow or incomplete reaction
80 - 120 °C
Base Concentration
Increased reaction rate, potential for side reactions
Incomplete reaction, nucleophile protonation
1.5 - 2.5 equivalents
Solvent Polarity
Increased reaction rate
Slower reaction rate
Polar aprotic (DMSO, DMF)
Issue 3: Difficult Product Purification
Question: How can I effectively purify my 4-(4-nitrophenyl)morpholine product, especially when using high-boiling point solvents?
Answer: Workup and purification can be challenging, particularly with solvents like DMSO or DMF.
Purification Strategies:
Aqueous Workup:
Procedure: After the reaction is complete, cool the mixture and pour it into cold water. The organic product should precipitate and can be collected by filtration. This also helps to remove the high-boiling point solvent and any inorganic salts.
Troubleshooting Emulsions: If emulsions form during aqueous extraction, the addition of brine can help to break them.
Recrystallization:
Procedure: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol.
Column Chromatography:
Procedure: For more challenging purifications, flash column chromatography on silica gel is a reliable method.[2] A gradient of ethyl acetate in hexanes is a common eluent system.
Figure 2. A flowchart for troubleshooting common issues in nitrophenylmorpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction?
A1: Yes, microwave-assisted organic synthesis is an excellent technique for accelerating SNAr reactions.[6][7][8][9][10] Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields.[6][9]
Q2: What is the role of the solvent in an SNAr reaction?
A2: Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions. They are effective at solvating the cationic portion of the Meisenheimer complex and do not strongly solvate the nucleophile, leaving it more reactive.
Q3: Is it possible to perform this reaction without a solvent?
A3: In some cases, the reaction can be carried out under neat conditions, especially if one of the reactants is a liquid at the reaction temperature.[11] This can be a greener approach, but it may require higher temperatures and can sometimes lead to more side products.
Q4: Can other nucleophiles be used in place of morpholine?
A4: Yes, a wide variety of nucleophiles can be used in SNAr reactions, including other secondary amines, primary amines, alkoxides, and thiols. The reactivity of the nucleophile will influence the required reaction conditions.
ACS Publications. (2020, September 14). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant.
ACS Publications. (2020, September 14). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Organic Process Research & Development.
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.
SIELC Technologies. (2018, February 16). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column.
ResearchGate. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
Reddit. (2023, December 23). SNAr troubleshooting.
International Journal of Pharmaceutical and Technical Research. (2010). Microwave-Assisted Pharmaceutical Synthesis: An Overview.
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
PMC. (n.d.). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression.
PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
Scaling up the synthesis of "4-(3-Ethoxy-4-nitrophenyl)morpholine"
Technical Support Center: Scalable Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: S_NAr-MORPH-001 Introduction: The Scale-Up Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scalable Synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine
Current Status: Online
Support Tier: Level 3 (Process Development & Scale-Up)
Ticket ID: S_NAr-MORPH-001
Introduction: The Scale-Up Challenge
Welcome to the technical support hub for the synthesis of 4-(3-Ethoxy-4-nitrophenyl)morpholine . This guide addresses the transition from gram-scale medicinal chemistry to kilogram-scale process chemistry.
The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr) .[1][2][3] While mechanistically straightforward, the scale-up introduces critical risks regarding thermal runaway, impurity purging (specifically the phenolic hydrolysis product), and solid-liquid mass transfer limitations.
Module 1: Reaction Logic & Pathway Visualization
The Chemistry:
The reaction involves the displacement of a halide (leaving group) on the aromatic ring by morpholine.[2] The nitro group at the para position activates the ring, while the ethoxy group at the meta position (relative to the leaving group) exerts a mild deactivating inductive effect but aids in solubility.
Process Flow Diagram:
Figure 1: Reaction pathway showing the primary S_NAr mechanism and the critical hydrolysis side-reaction caused by moisture.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
This section is structured as a "Help Desk" to address specific failure modes encountered during scale-up.
Ticket #1: "The reaction is stalling at 80% conversion."
Diagnosis: Mass Transfer Limitation or Leaving Group Inertia.
Root Cause A (Solubility): If using an inorganic base (K₂CO₃) in a non-polar solvent (e.g., Toluene) without a Phase Transfer Catalyst (PTC), the base remains solid and inactive.
Root Cause B (Leaving Group): You are likely using the Chloro- derivative. The C-Cl bond is stronger and the ring is less activated than the Fluoro- analog.
Solution Protocol:
The "Finkelstein" Boost: Add 5-10 mol% Potassium Iodide (KI) . This generates the transient Iodo-species, which is a better leaving group.
Solvent Switch: Switch to Acetonitrile (MeCN) or DMSO . MeCN is preferred for easier workup (lower boiling point).
Agitation: Ensure high-shear mixing. S_NAr with solid bases is heterogeneous; reaction rate is proportional to surface area.
Ticket #2: "I see a yellow phenolic impurity (approx. 5-10%)."
Diagnosis: Hydrolysis of the Starting Material.
Mechanism: Water competes with morpholine as a nucleophile. The resulting phenol (3-ethoxy-4-nitrophenol) is difficult to remove because it ionizes under basic conditions and co-precipitates upon acidification.
Solution Protocol:
Moisture Control: The KF (Karl Fischer) water content of the solvent must be <0.1% . Hygroscopic bases (like K₂CO₃) must be dried at 120°C before use.
Stoichiometry: Increase Morpholine equivalents to 1.5 - 2.0 eq . Morpholine is a faster nucleophile than water, so excess morpholine kinetically outcompetes trace moisture.
Ticket #3: "Thermal runaway warning during addition."
Diagnosis: Exothermic S_NAr Reaction.
Risk: The reaction releases heat (approx. -130 kJ/mol). On a kilo-scale, adiabatic temperature rise can trigger decomposition of the nitro group.
Solution Protocol:
Dosing Strategy: Do not add all reagents at once.
Safe Mode: Charge SM and Base in solvent. Heat to reaction temperature (e.g., 80°C). Slowly dose Morpholine over 2-4 hours.
Active Cooling: Ensure the reactor jacket is set 10°C below the target temp during addition to absorb the exotherm.
Module 3: Optimized Scale-Up Protocol (1.0 kg Batch)
This protocol is designed for a 10L Jacketed Glass Reactor .
Setup: Purge reactor with Nitrogen. Ensure overhead stirrer is functional.
Charging:
Charge Acetonitrile (5.0 L) .
Add 4-Chloro-2-ethoxynitrobenzene (1.0 kg) . Stir until dissolved (endothermic).
Add Milled K₂CO₃ (0.82 kg) . The mixture will be a slurry.
Reaction:
Heat the slurry to 80°C (Reflux) .
Critical Step: Add Morpholine (0.65 kg) via addition funnel over 2 hours . Monitor internal temperature; do not exceed 85°C.
Hold at reflux for 6–8 hours.
IPC (In-Process Control): HPLC should show <1.0% Starting Material.
Workup (Precipitation Method):
Cool reaction mass to 50°C .
Distill off approximately 3.0 L of Acetonitrile under reduced pressure (optional, to improve yield).
Slowly add Water (10.0 L) to the warm solution. The product will crystallize out as a yellow/orange solid.
Cool to 5–10°C and age for 2 hours.
Isolation:
Filter the solid using a Nutsche filter or centrifuge.
Wash the cake with Water (2 x 2.0 L) to remove inorganic salts (KCl, excess K₂CO₃).
Polishing Wash: Wash with cold Isopropanol (0.5 L) to remove trace organic impurities.
Drying:
Dry in a vacuum oven at 55°C until LOD (Loss on Drying) is <0.5%.
Module 4: Workup Logic Flow
Figure 2: Downstream processing workflow emphasizing the removal of inorganic salts via water washing.
References
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban.[6] (Demonstrates S_NAr conditions with morpholine and nitro-aromatics).
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[1] (Details S_NAr kinetics in Acetonitrile).
Vapourtec. (2020). Aromatic Substitution | Flow Reactions.[7] (Discusses scale-up safety and continuous flow S_NAr for morpholine derivatives).
ChemicalBook. (2024).[1][4] 4-(4-Nitrophenyl)morpholin-3-one synthesis. (Provides industrial workup protocols for similar morpholine-nitrobenzene adducts).
Fisher Scientific. (2025).[8] Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.[8][9] (Safety and handling data).
Technical Support Center: Regioselectivity in the Nitration of Ethoxyphenyl Morpholine Precursors
Welcome to the technical support center for addressing regioselectivity challenges in the nitration of ethoxyphenyl morpholine precursors. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for addressing regioselectivity challenges in the nitration of ethoxyphenyl morpholine precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this specific scaffold. Here, we will dissect common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your synthetic efforts are both efficient and successful.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of ethoxyphenyl morpholine. Each issue is presented with probable causes and actionable solutions based on established chemical principles.
Issue 1: Poor Regioselectivity - Formation of Multiple Nitro Isomers
Symptom: You observe a mixture of nitro isomers (e.g., nitration ortho and meta to the ethoxy group) in your crude reaction mixture, as determined by techniques like HPLC, LC-MS, or NMR spectroscopy.[1][2]
Probable Causes:
Competing Directing Effects: The ethoxy group is a strong ortho, para-director, while the morpholine group, especially if protonated under strongly acidic conditions, can act as a deactivating, meta-directing group.[3][4] The interplay between these two substituents dictates the final isomer distribution.
Harsh Reaction Conditions: High temperatures and highly concentrated acid mixtures can decrease the selectivity of the nitration reaction, leading to the formation of thermodynamically favored, but undesired, isomers.[5]
Steric Hindrance: The bulky morpholine group can sterically hinder the approach of the nitronium ion to the ortho positions, potentially leading to a higher proportion of nitration at the less hindered para position relative to the ethoxy group, or at other positions on the ring.[6]
Solutions:
Modification of Reaction Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can significantly enhance regioselectivity by favoring the kinetically controlled product.[7] Nitration is an exothermic process, and controlling the temperature is crucial to prevent side reactions.
Choice of Nitrating Agent: The choice of nitrating agent can have a profound impact on regioselectivity.
Milder Reagents: Consider using alternatives to the standard nitric acid/sulfuric acid mixture. Reagents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or the use of metal nitrates can offer improved selectivity under milder conditions.[8][9]
Dilute Aqueous Nitric Acid: Recent studies have shown that dilute aqueous nitric acid can be used for selective mono-nitration of many aromatic compounds, often with high selectivity and avoiding over-nitration.[10]
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Experimenting with different solvents may alter the isomer ratio.
Use of a Directing Group Strategy: In cases where achieving the desired regioselectivity is particularly challenging, a multi-step approach involving a blocking group can be employed. For example, a sulfonation reaction could be used to temporarily block the para position, directing the nitration to the desired ortho position. The sulfonic acid group can then be removed under specific conditions.[11]
Issue 2: Low Reaction Yield
Symptom: The overall yield of the desired nitrated product is low, even after optimizing for regioselectivity.
Probable Causes:
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated starting material.
Product Degradation: The product may be unstable under the harsh nitrating conditions, leading to decomposition or the formation of byproducts.
Work-up and Isolation Losses: The nitrated product may be partially soluble in the aqueous phase during work-up, or losses may occur during purification steps like recrystallization or chromatography.[12]
Solutions:
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure it has reached completion before quenching.[13]
Controlled Addition of Reagents: Add the nitrating agent dropwise to the solution of the ethoxyphenyl morpholine precursor at a controlled temperature. This helps to manage the exothermicity of the reaction and minimize side reactions.[7]
Optimized Work-up Procedure:
Quenching: Carefully quench the reaction by pouring it onto crushed ice to rapidly cool and dilute the acid.[12]
Extraction: If the product is an oil or does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery from the aqueous phase.[1][12]
Washing: Wash the organic extract with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
Issue 3: Di-nitration or Over-nitration
Symptom: You observe the formation of products with more than one nitro group attached to the aromatic ring.
Probable Causes:
Highly Activating Substrate: The combination of the ethoxy and morpholine groups can make the aromatic ring highly activated towards electrophilic substitution, predisposing it to multiple nitrations.[14]
Excess Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of di-nitration.
Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the second nitration to occur on the already mono-nitrated and now deactivated ring.[5]
Solutions:
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material without promoting di-nitration.
Temperature Control: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.
Milder Nitrating Conditions: Employing milder nitrating agents, as mentioned in Issue 1, can help to avoid over-nitration.[8][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the nitration of ethoxyphenyl morpholine?
A1: The nitration of ethoxyphenyl morpholine proceeds via an electrophilic aromatic substitution (EAS) mechanism.[15][16] The key steps are:
Generation of the Electrophile: In a typical mixed-acid nitration, concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][17]
Electrophilic Attack: The electron-rich aromatic ring of the ethoxyphenyl morpholine attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[17][18]
Deprotonation: A weak base in the reaction mixture, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[16]
Q2: Which substituent, the ethoxy group or the morpholine group, has a stronger directing effect?
A2: Both the ethoxy and the morpholine (specifically, the nitrogen atom) groups are activating, ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance (+M effect).[4][19] The ethoxy group is a well-established strong activating group.[3][20] The directing influence of the morpholine group can be more complex. Under the strongly acidic conditions of nitration, the nitrogen atom of the morpholine ring can be protonated, forming a morpholinium ion. This protonated form becomes a strongly deactivating, meta-directing group due to the inductive effect (-I effect) of the positive charge.[4] Therefore, the regioselectivity is a result of the competition between the strong ortho, para-directing effect of the ethoxy group and the nature of the morpholine substituent under the specific reaction conditions.
Q3: How can I accurately determine the ratio of the different nitro isomers formed?
A3: A combination of analytical techniques is often necessary for accurate quantification of the isomer ratio:
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomers.[21][22] By using a suitable column and mobile phase, you can achieve baseline separation of the different nitro isomers and determine their relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the isomer ratio by integrating the signals corresponding to unique protons in each isomer. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate the isomers and their mass spectra can confirm their identity.
Capillary Electrophoresis (CE): This technique has also been successfully employed for the separation of nitroaniline isomers and can be adapted for similar compounds.
Q4: Are there any "greener" or more sustainable approaches to the nitration of these compounds?
A4: Yes, there is a growing interest in developing more environmentally benign nitration methods.[10][23] Some of these approaches include:
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites, can promote regioselective nitration under milder conditions and allows for easier catalyst recovery and reuse.[24]
Aqueous Nitration: As mentioned earlier, using dilute aqueous nitric acid can be a safer and more environmentally friendly alternative to mixed acid systems, often providing high selectivity for mono-nitration.[10]
Alternative Activation Methods: Techniques such as ultrasonic irradiation and microwave-assisted synthesis have been shown to enhance reaction rates and, in some cases, improve selectivity in nitration reactions.[8][23]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective Nitration with Mixed Acid
This protocol provides a starting point for the nitration of an ethoxyphenyl morpholine precursor, with an emphasis on controlling regioselectivity.
Materials:
Ethoxyphenyl morpholine precursor
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Dichloromethane (DCM) or Ethyl Acetate
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ice
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ethoxyphenyl morpholine precursor in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.
Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice.
If a solid precipitates, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
If no solid forms, transfer the quenched mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to isolate the desired nitro isomer.
Table 1: Influence of Temperature on Isomer Distribution (Hypothetical Data)
Reaction Temperature (°C)
Ortho-Nitro Isomer (%)
Meta-Nitro Isomer (%)
Para-Nitro Isomer (%)
50
45
30
25
25
60
15
25
0
75
5
20
-10
85
<2
13
This table illustrates a common trend where lower temperatures favor the formation of the kinetically preferred ortho-isomer.
Section 4: Visualizing the Process
Diagram 1: Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Technical Support Center: Catalyst Selection for Nitro Group Reduction
From the desk of the Senior Application Scientist Welcome to the technical support center for nitro group reduction. This guide is designed for researchers, scientists, and drug development professionals who encounter ch...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for nitro group reduction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this fundamental yet nuanced transformation. The reduction of a nitro group to a primary amine is a cornerstone of modern synthesis, but its success hinges on the judicious selection of a catalyst and reaction conditions.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common high-level questions we receive regarding catalyst selection and reaction setup.
Q1: How do I choose the right catalyst for my nitro reduction?
This is the most critical question. The "best" catalyst is entirely substrate-dependent. Your choice is a balance between reactivity, chemoselectivity, cost, and safety. The decision process should be systematic, starting with an analysis of the functional groups present in your starting material.
Below is a logical workflow to guide your selection.
Caption: Catalyst selection workflow for nitro group reduction.
Q2: Can you summarize the most common catalysts and their primary uses?
Certainly. The choice of catalyst dictates efficiency and chemoselectivity. Here is a comparative summary of the most prevalent systems.
Catalyst System
Primary Use & Strengths
Weaknesses & Considerations
Pd/C
General Purpose/High Activity: The most common choice for reducing both aromatic and aliphatic nitro groups when no other sensitive functionalities are present.[3] Very efficient.[1]
Poor Chemoselectivity: Prone to reducing other groups (alkenes, alkynes, nitriles, carbonyls) and causing hydrodehalogenation of aryl halides.[3][4][5] Pyrophoric.[6]
Raney® Nickel
Good General Alternative: Effective for most nitro groups.[7] Often used to avoid dehalogenation of aromatic chlorides and bromides where Pd/C fails.[3] Lower cost than palladium.[6]
Can be less active than Pd/C. Highly pyrophoric and requires careful handling.[6] May still reduce other functional groups.
PtO₂ (Adams' Catalyst)
High Activity & Halogen Tolerance: A powerful catalyst that becomes active in situ.[8][9] Platinum catalysts are often preferred over palladium to minimize hydrogenolysis and dehalogenation.[8][10]
Expensive. Will still reduce many other functional groups.
Fe in Acid
High Chemoselectivity: An excellent choice for selectively reducing nitro groups in complex molecules with other reducible functionalities (ketones, esters, etc.).[3][11][12] Cost-effective and robust.[2]
Requires stoichiometric amounts of metal. Workup can be cumbersome due to iron salt removal. Not catalytic.
SnCl₂
Mild & Chemoselective: A classic method that provides mild reduction of nitro groups with excellent tolerance for other reducible groups.[3][13]
Requires super-stoichiometric amounts. Workup involves neutralizing acid and removing tin salts.
Q3: What is the difference between heterogeneous and homogeneous catalysts in this context?
This refers to the phase of the catalyst relative to the reactants.
Heterogeneous Catalysts : The catalyst is in a different phase from the reactants (e.g., a solid catalyst like Pd/C in a liquid solution).[14] They are used in the vast majority of industrial and lab-scale nitro reductions.[7]
Advantages : Easy to separate from the reaction mixture by simple filtration, allowing for catalyst recovery and reuse.[14][15]
Disadvantages : The active sites are only on the surface, which can sometimes lead to slower reaction rates or diffusion issues.[14][15]
Homogeneous Catalysts : The catalyst is in the same phase as the reactants (e.g., a soluble metal complex).[14] While less common for this specific transformation, some specialized methods exist.[4]
Advantages : High degree of interaction between catalyst and reactant can lead to high selectivity and activity.[14][15]
Disadvantages : Difficult and costly to separate the catalyst from the product post-reaction.[14][15]
Part 2: Troubleshooting Guide - Common Experimental Issues
Even with the right catalyst, problems can arise. This section is formatted to help you diagnose and solve specific issues you might encounter at the bench.
Issue A: Incomplete or Sluggish Reaction
Q: My reaction is incredibly slow or has stalled completely. What are the most common causes?
A: This is a frequent issue that can usually be traced to one of five key areas:
Catalyst Activity & Loading:
Cause: Catalysts, especially precious metal catalysts and Raney Ni, can lose activity over time due to oxidation or improper storage. The batch you are using may simply be old or deactivated.
Solution: Always use a fresh catalyst from a reliable supplier or a newly opened bottle. If you suspect your catalyst is the issue, try a test reaction with a simple, reliable substrate like nitrobenzene. Also, ensure you are using an adequate catalyst loading; for problematic reductions, increasing the weight or mol% of the catalyst can be effective.[16]
Hydrogen Source & Pressure:
Cause: For catalytic hydrogenations, the delivery of hydrogen can be a limiting factor. A simple hydrogen balloon may not provide sufficient pressure for a difficult reduction.
Solution: If the reaction is slow at atmospheric pressure, it may require higher H₂ pressure.[17] Consider moving the reaction to a Parr shaker or a similar pressure vessel where you can safely increase the pressure to 3-4 atmospheres.[9]
Substrate Solubility:
Cause: The reduction is a heterogeneous reaction, but the substrate must be soluble in the reaction solvent to interact with the catalyst surface. If your compound is poorly soluble, the reaction rate will be severely limited.[16][17]
Solution: Choose a solvent in which your starting material is highly soluble. For hydrophobic compounds, THF is often a good choice.[17] Using a protic co-solvent like ethanol (EtOH) or acetic acid (AcOH) can often significantly improve reaction rates, even in small amounts.[16][17]
Temperature:
Cause: Many reductions proceed well at room temperature, but some sterically hindered or electronically deactivated nitro groups require thermal energy.
Solution: Gently warming the reaction mixture (e.g., to 40-50 °C) can often accelerate a sluggish reaction.[17] However, be mindful that this is a highly exothermic process, so heating should be controlled carefully.[6][18]
Catalyst Poisons:
Cause: Trace impurities in your starting material, solvent, or from previous reaction steps can act as catalyst poisons. Sulfur-containing compounds are notorious poisons for many metal catalysts.
Solution: Ensure your starting material is sufficiently pure. If you suspect poisoning, purifying the nitro compound before the reduction step may be necessary.
Issue B: Poor Chemoselectivity & Unwanted Side Reactions
Q: My desired amine is formed, but I'm seeing significant side products. What is happening?
A: The reduction of a nitro group is a six-electron process that proceeds through several intermediates. Side reactions occur when these intermediates are intercepted or when the catalyst is too reactive for other functional groups in your molecule.[1]
Caption: General mechanistic pathway for nitro group reduction and formation of common side products.
Q: I'm observing colored impurities, likely azo or azoxy compounds. How do I prevent their formation?
A: This typically happens when the reaction stalls at the hydroxylamine intermediate (Ar-NHOH).[6] This intermediate can then condense with the nitroso intermediate (Ar-NO) to form the colored azoxy impurity, which can be further reduced to the azo compound.[6][7]
Cause: Insufficient reducing power (low H₂ pressure, partially deactivated catalyst) or the presence of electron-withdrawing groups can lead to the accumulation of hydroxylamine.[6]
Solution: The key is to ensure the reaction proceeds fully to the amine. Increase hydrogen pressure, increase catalyst loading, or switch to a more active catalyst system. Using additives like vanadium promoters with Raney Nickel can also help mitigate hydroxylamine accumulation.[6]
Q: My starting material contains an aryl chloride/bromide, and it's being removed (hydrodehalogenation). How do I stop this?
A: This is a classic chemoselectivity challenge. Palladium on carbon (Pd/C) is notoriously aggressive and will often cleave aryl-halogen bonds.[19]
Cause: The C-X bond undergoes oxidative addition to the palladium surface, leading to hydrogenolysis.
Solution: You must change your catalyst.
Raney® Nickel: Often the first choice to try, as it is generally less prone to causing dehalogenation than Pd/C.[3]
Platinum Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) is an excellent choice for preserving halogens.[8] Sulfided platinum-on-carbon (Pt/C, sulfided) is also specifically designed to prevent dehalogenation.[10]
Metal/Acid Reduction: Systems like Fe/NH₄Cl or SnCl₂/HCl are highly reliable for reducing nitro groups while leaving aryl halides completely untouched.[11]
Issue C: Catalyst Handling, Safety, and Workup
Q: What are the most critical safety precautions for catalytic hydrogenation?
A: Catalytic hydrogenation is a high-hazard operation that demands respect.
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[20][21] Always work in a well-ventilated fume hood, away from any ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[20]
Pyrophoric Catalysts: Finely divided metals like Pd/C and especially Raney Ni are pyrophoric, meaning they can spontaneously ignite upon exposure to air, particularly when dry or solvent-wetted.[6][20]
Exothermic Reaction: The reduction of a nitro group is highly exothermic.[6][18] Uncontrolled reactions can lead to a dangerous increase in temperature and pressure (a runaway reaction).[20] Always monitor the reaction temperature and ensure adequate cooling is available.
Q: How do I safely handle and filter a pyrophoric catalyst like Pd/C after the reaction?
A: The cardinal rule is to never allow the catalyst to become dry. [20] Dry catalyst dust can ignite in the air.
Inert Atmosphere: Once the reaction is complete, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.
Wet Filtration: The safest method is to filter the catalyst through a pad of Celite® or another filter aid. Crucially, the Celite pad and the catalyst must be kept wet with solvent at all times during the filtration process. [16][21]
Quenching: After filtration, the wet catalyst cake should be immediately and carefully transferred to a separate container and quenched (deactivated) by slowly adding a large volume of water. Do not leave the filtered catalyst sitting exposed to air on the filter paper.
Disposal: The quenched catalyst should be disposed of according to your institution's hazardous waste protocols. Keep the waste catalyst wet.[21]
Part 3: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common reduction procedures.
Protocol 1: General Catalytic Hydrogenation using Pd/C and a Hydrogen Balloon
This method is suitable for simple substrates without sensitive functional groups.[1]
Setup:
To a round-bottom flask equipped with a magnetic stir bar, add the nitro compound (1.0 eq) and a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF) to fully dissolve it.[1]
Place the flask under an inert atmosphere by flushing with nitrogen or argon.
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution.[1]
Reaction:
Evacuate the flask and backfill with hydrogen gas from a balloon three times.
Leave the reaction stirring vigorously under a positive pressure of hydrogen (maintained by the balloon).
Monitor the reaction progress by TLC or LC-MS. Consumption of the starting material usually indicates completion.
Workup:
Carefully purge the flask with nitrogen to remove all hydrogen.
Filter the reaction mixture through a pad of Celite®, ensuring the Celite and catalyst remain wet with the reaction solvent throughout the process.[16] Wash the Celite pad with additional solvent.
Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be purified as needed.
Protocol 2: Chemoselective Reduction using Iron Powder
This robust method is excellent for substrates with other reducible groups.[2]
Setup:
In a round-bottom flask, suspend the nitro compound (1.0 eq) in a solvent mixture, typically ethanol and water.
Add iron powder (typically 3-5 eq, finely divided) and an acidic activator like ammonium chloride (NH₄Cl, 3-5 eq) or acetic acid.[2]
Reaction:
Heat the reaction mixture to reflux and stir vigorously. The reaction is often visually indicated by a color change from yellow to colorless and the formation of a grey/black precipitate.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Workup:
Cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
Filter the entire mixture through a thick pad of Celite® to remove the iron powder and iron salts. Wash the pad thoroughly with ethyl acetate.[2]
Transfer the filtrate to a separatory funnel. If acidic, carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude amine.
References
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. [Link]
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). Chemical Reviews. [Link]
Which reagent can reduce a nitro group to a primary amine but not reduce ketones?. (2014). ResearchGate. [Link]
Catalytic Hydrogenation of Nitrobenzene Safety Table. Scribd. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. [Link]
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. (2017). ACS Publications. [Link]
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. [Link]
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]
Homogeneous vs Heterogeneous Catalysts. Columbia University. [Link]
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. RSC Publishing. [Link]
Evaluation of hydrogenation catalysts for selective nitro reduction,... ResearchGate. [Link]
Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. [Link]
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. PMC. [Link]
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017). RSC Publishing. [Link]
Heterogenous vs Homogenous catalysis. ChemBAM. [Link]
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
Solvent effect on the nitrobenzene reduction. ResearchGate. [Link]
Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate. [Link]
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PMC. [Link]
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. (2007). Taylor & Francis. [Link]
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
my nitro refuses to be reduced. (2023). Reddit. [Link]
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021). ACS Publications. [Link]
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
Comparative Guide: Morpholine vs. Thiomorpholine Derivatives in Medicinal Chemistry
Executive Summary: The Bioisosteric Rationale In the optimization of lead compounds, the interchange between morpholine and thiomorpholine is a classic bioisosteric strategy used to modulate physicochemical properties wi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Rationale
In the optimization of lead compounds, the interchange between morpholine and thiomorpholine is a classic bioisosteric strategy used to modulate physicochemical properties without drastically altering the steric footprint.
While morpholine is a ubiquitous solubilizing group, its replacement with thiomorpholine is typically driven by two specific needs:
Metabolic Diversification: The sulfur atom introduces a "soft" metabolic handle (S-oxidation) that can be exploited to alter clearance rates or create active metabolites (sulfoxides/sulfones).
Critical Insight: The transition from Oxygen (Morpholine) to Sulfur (Thiomorpholine) is not benign. It fundamentally alters the hydrogen-bond acceptor (HBA) profile and introduces a major metabolic liability—S-oxidation—that must be screened early.
Physicochemical & Structural Analysis
The choice between these two heterocycles dictates the solubility and permeability profile of the parent scaffold.
Comparative Data Table
Feature
Morpholine Derivative
Thiomorpholine Derivative
Impact on Drug Design
Heteroatom
Oxygen (Hard base)
Sulfur (Soft base)
Affects receptor interaction type.
LogP (Lipophilicity)
~ -0.86 (Parent)
~ 0.20 (Parent)
Thiomorpholine increases lipophilicity (~1.0 log unit shift).
pKa (Conjugate Acid)
8.36
9.00
Thiomorpholine is slightly more basic due to lower electronegativity of S vs O.
H-Bond Acceptor
Strong (Ether O)
Weak (Thioether S)
Morpholine interacts better with solvent-exposed regions.
Metabolic Liability
N-Dealkylation, Ring opening
S-Oxidation , N-Dealkylation
S-oxidation is rapid and changes polarity in vivo.
Solubility
High (Aqueous)
Moderate to Low
Morpholine is preferred for formulating salts.
Structural Logic Flow
The following diagram illustrates the decision matrix for choosing between these moieties based on ADME failures.
Figure 1: Decision logic for Morpholine-to-Thiomorpholine bioisosteric replacement.
Biological Activity & Case Study
To demonstrate the functional impact, we examine a case study involving Antitubercular Agents (Quinoline Derivatives) . This class often utilizes heterocycles to interact with the ATP-binding pocket of target enzymes (e.g., DNA gyrase or ATP synthase).
Case Data: 2-(Thiophen-2-yl)dihydroquinoline Derivatives
Context: Researchers synthesized analogs where the C-4 position was substituted with either morpholine or thiomorpholine to test potency against M. tuberculosis.
Compound ID
R-Group
MIC (µg/mL) against M. tuberculosis
LogP (Calc)
Interpretation
Analog 26a
Morpholine
3.12
2.8
Higher potency. The Oxygen atom likely participates in a critical H-bond interaction within the active site.
Analog 26b
Thiomorpholine
12.5
3.9
Lower potency despite higher lipophilicity. Loss of the H-bond acceptor (O) reduced binding affinity.
Mechanistic Takeaway:
While thiomorpholine improved the lipophilicity (LogP 3.9 vs 2.8), the biological activity dropped 4-fold. This suggests that the ether oxygen of morpholine was acting as a specific H-bond acceptor.
Lesson: If the morpholine oxygen is solvent-exposed, thiomorpholine is a safe swap. If the oxygen is buried or interacting with a donor (e.g., Serine/Threonine OH), the swap will likely kill potency.
Metabolic Stability: The S-Oxidation Pathway
The most critical differentiator in biological systems is metabolism. Thiomorpholine undergoes a two-step oxidation that morpholine does not.
Metabolic Pathway Diagram[1]
Figure 2: The oxidative metabolic cascade of thiomorpholine derivatives.
Phase I Liability: The sulfur atom is a "soft" nucleophile, highly susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
Consequence: The Sulfoxide metabolite is chiral and significantly more polar than the parent. This can lead to rapid renal excretion, effectively shortening the half-life (
) of the drug, even if the parent compound was designed to be lipophilic.
Experimental Protocols
As a self-validating system, you must run these two assays in parallel when comparing these derivatives.
Purpose: To quantify the liability of the Sulfur atom compared to the Oxygen analog.
Materials:
Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds (Morpholine and Thiomorpholine analogs).[1][2][3][4]
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (1 µM final conc). Pre-incubate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).
Analysis (LC-MS/MS): Analyze supernatant.
Morpholine: Monitor for M-14 (N-dealkylation) or M+16 (N-oxidation).
Thiomorpholine:[1][2][3][5][6]Crucial Step — You must monitor MRM transitions for M+16 (Sulfoxide) and M+32 (Sulfone) .
>> Morpholine , and the major metabolite is M+16, the sulfur oxidation is the limiting factor.
Protocol B: General Synthesis (Buchwald-Hartwig Amination)
Purpose: To introduce the heterocycle onto an aryl halide scaffold.
Reagents: Aryl bromide (1.0 eq), Morpholine or Thiomorpholine (1.2 eq),
(0.02 eq), BINAP (0.04 eq), (1.5 eq).
Solvent: Toluene or Dioxane (anhydrous).
Procedure:
Purge reaction vessel with
.
Add catalyst, ligand, and base. Stir for 5 mins.
Add Aryl bromide and amine.
Heat to 100°C for 12 hours.
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Note: Thiomorpholine derivatives often run faster (higher Rf) on silica than morpholine analogs due to lower polarity.
References
Asirvatham, S., et al. (2021).[1][2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2][3] Journal of Chemical Reviews. Link
Kumari, S., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews. Link
Charnwood Discovery. (n.d.). "Microsomal Stability - In Vitro Assay Protocols." Link
Combourieu, B., et al. (1998). "Thiomorpholine and morpholine oxidation by a cytochrome P450... Evidence of the intermediates by in situ 1H NMR." Biodegradation. Link
BenchChem. (2025).[8] "Morpholine vs. Piperidine/Thiomorpholine Analogs: A Comparative Guide to Metabolic Stability." Link
Comparative Analysis of the Pharmacokinetic Properties of Morpholine Derivatives
Executive Summary: The Morpholine Advantage In modern medicinal chemistry, the morpholine ring is a "privileged structure," frequently employed to optimize the pharmacokinetic (PK) flaws of earlier lead compounds.[1] Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Morpholine Advantage
In modern medicinal chemistry, the morpholine ring is a "privileged structure," frequently employed to optimize the pharmacokinetic (PK) flaws of earlier lead compounds.[1] Unlike its structural analogs—piperidine (too lipophilic/basic) and piperazine (too polar/reactive)—morpholine offers a balanced physicochemical profile.
This guide provides a technical comparison of morpholine derivatives against their bioisosteres, focusing on solubility, metabolic stability, and intrinsic clearance (
). It includes detailed experimental protocols for validating these properties and visualizes the specific metabolic liabilities that researchers must mitigate.[2]
Physicochemical Comparative Analysis
The primary driver for incorporating a morpholine ring is the modulation of basicity and lipophilicity. The ether oxygen at position 4 exerts a strong electron-withdrawing effect, significantly lowering the pKa of the amine compared to piperazine or piperidine.
Table 1: Physicochemical Comparison of N-Heterocycles
Data represents average values for N-substituted derivatives standard in drug design.
Feature
Morpholine
Piperidine
Piperazine
PK Impact
Structure
6-membered ether/amine
6-membered amine
6-membered diamine
--
Typical pKa (Conj. Acid)
8.3 – 8.7
10.8 – 11.2
9.8 (N1) / 5.6 (N4)
Morpholine is less ionized at physiological pH (7.4), improving passive permeability.
The ether oxygen acts as a weak H-bond acceptor, aiding solubility without significant protein binding penalties.
Metabolic Liability
Moderate (Ring Oxidation)
High (Hydroxylation)
High (N-Oxidation/Glucuronidation)
Morpholine blocks the "para" metabolic soft spot found in phenyl rings but introduces its own oxidative risks.
Metabolic Stability and Biotransformation
While morpholine is often used to block metabolic sites (e.g., replacing a labile piperazine), the morpholine ring itself is not metabolically inert. Understanding its specific degradation pathways is critical for lead optimization.
The Metabolic Liability:
-Carbon Oxidation
The primary clearance mechanism for morpholine derivatives is oxidative metabolism mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The oxidation occurs at the carbon
to the nitrogen, leading to an unstable carbinolamine intermediate.
Mechanism of Action:
-Hydroxylation: CYP450 inserts an oxygen at the C2 or C6 position.
Ring Opening: The hemiaminal spontaneously collapses or opens to form an amino-ethoxy-acetic acid derivative.
Lactam Formation: Alternatively, further oxidation can lead to the stable morpholin-3-one (lactam), which is generally inactive.
Diagram 1: Morpholine Metabolic Pathway
Visualizing the oxidative ring-opening cascade.
Figure 1: The oxidative metabolic cascade of morpholine.[2][3][4] Note the divergence between ring opening (leading to acidic metabolites) and lactam formation.
Experimental Protocols for PK Evaluation
To objectively compare morpholine derivatives against alternatives, specific assays must be employed. Standard "metabolic stability" assays often miss the ring-opened products unless specifically targeted during mass spectrometry (MS) optimization.
Protocol A: Targeted Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
) and identify ring-opened metabolites.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds (Morpholine derivative, Piperidine analog control).[5][6][7]
Quench Solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Workflow:
Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
Initiation: Add test compound (final conc. 1
M) and NADPH system.
Sampling: Aliquot 50
L at min into 150 L Quench Solution.
Analysis (LC-MS/MS):
Parent Depletion: Monitor [M+H]+ transition.
Metabolite Scouting: Set Q1 scans for:
+16 Da: Hydroxylation (Hemiaminal).
+14 Da: Carbonyl formation (Lactam).
+32 Da: Di-hydroxylation or Ring opening to acid.
Data Calculation:
Calculate the slope (
) of vs. time.
Protocol B: LogD and Solubility Screen
Objective: Verify the solubility advantage of morpholine over piperidine.
Method: Thermodynamic Solubility (Shake-Flask).
Add excess solid compound to PBS (pH 7.4).
Shake at 25°C for 24 hours.
Filter (0.45
m PVDF) and analyze filtrate via HPLC-UV.
Validation: Compare Area Under Curve (AUC) to a standard curve of the compound in DMSO.
Comparative Performance Data
The following data illustrates the "Morpholine Effect" on a hypothetical lead series (EGFR inhibitor scaffold), synthesized to optimize a piperidine-based hit.
Table 2: Head-to-Head PK Parameters
Data derived from comparative analysis of structural analogs (e.g., Gefitinib analogs).
Parameter
Cmpd A (Piperidine)
Cmpd B (Morpholine)
Cmpd C (Bridged Morpholine)
Interpretation
Solubility (pH 7.4)
5 M
145 M
180 M
Morpholine provides a ~30x increase in thermodynamic solubility.
LogD (7.4)
3.8
2.1
1.9
Lower LogD reduces non-specific binding and improves free fraction ().
HLM
45 L/min/mg
12 L/min/mg
< 5 L/min/mg
Morpholine reduces clearance; Bridged morpholine blocks the -carbon oxidation site.
hERG Inhibition ()
2.1 M
> 30 M
> 30 M
Reduced basicity of morpholine significantly lowers cardiotoxicity risk (hERG binding).
Bioavailability ()
15%
58%
72%
Improved solubility and stability translate to higher oral exposure.
Key Insight: While Compound B (Morpholine) drastically improved solubility and hERG safety compared to Compound A, it still showed moderate clearance. Compound C (Bridged Morpholine) represents the modern optimization strategy: adding steric bulk (e.g., a methyl bridge) to the morpholine ring to sterically hinder CYP access to the
-carbon, further improving stability [1, 5].
Strategic Optimization Workflow
When designing morpholine-containing drugs, follow this decision logic to balance permeability with metabolic stability.
Diagram 2: Morpholine Optimization Logic
Figure 2: Decision tree for optimizing morpholine pharmacokinetics. If simple morpholine substitution fails metabolic stability tests, structural modifications (bridging/fluorination) are the next logical step.
References
Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link
BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem Technical Guides. Link
Kourounakis, A., et al. (2020).[8] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Link
Sun, X., et al. (2009).[9] Characterization of metabolic profile of mosapride citrate in rat... and morpholine ring-opened mosapride.[9] Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27-34.[9] Link
Wuitschik, G., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[6] ACS Medicinal Chemistry Letters. Link
A Comprehensive Guide to the Structural Confirmation of 4-(3-Ethoxy-4-nitrophenyl)morpholine using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of the novel compound, 4-(3-Ethoxy-4-nitrophenyl)morpholine. We will explore how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural confirmation, far surpassing the capabilities of one-dimensional (1D) NMR alone.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial insights into the chemical environment of protons and carbons, complex molecules often exhibit signal overlap and ambiguous multiplicities, hindering a definitive structural assignment.[1][2] For 4-(3-Ethoxy-4-nitrophenyl)morpholine, the aromatic region and the morpholine protons can present such challenges. 2D NMR spectroscopy overcomes these limitations by spreading correlations across a second frequency dimension, revealing intricate connectivity networks within the molecule.[1]
The Strategy: A Multi-faceted 2D NMR Approach
Our approach employs a suite of 2D NMR experiments, each providing a unique piece of the structural puzzle. This multi-pronged strategy ensures a high degree of confidence in the final structure.
The logical workflow for our analysis is as follows:
Caption: A logical workflow for 2D NMR-based structural elucidation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
Sample Preparation:
Dissolve approximately 10-20 mg of 4-(3-Ethoxy-4-nitrophenyl)morpholine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Ensure the sample is free of any particulate matter.
Use a high-quality NMR tube for optimal shimming.
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Data Acquisition Parameters:
¹H-¹H COSY: Standard pulse programs (e.g., cosygpqf) should be utilized. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
¹H-¹³C HSQC: Employ a phase-sensitive gradient-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2). This will provide information about the multiplicity of carbon signals (CH, CH₂, CH₃).[3]
¹H-¹³C HMBC: Utilize a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling delay should be optimized for a coupling constant of approximately 8 Hz to observe ²JCH and ³JCH correlations effectively.[3][4]
Interpreting the Symphony of Correlations
¹H-¹H COSY: Mapping the Proton Network
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[5][6] For our target molecule, we expect to see key correlations:
Ethoxy Group: A cross-peak between the ethyl protons (a triplet and a quartet) will confirm their connectivity.
Morpholine Ring: Cross-peaks will be observed between the protons on adjacent carbons within the morpholine ring. Specifically, the protons on C2' will show correlations with the protons on C3', and the protons on C5' will correlate with those on C6'. Due to the chair conformation of the morpholine ring, both geminal and vicinal couplings will be present.
Aromatic System: The protons on the phenyl ring will show correlations according to their coupling relationships (ortho, meta, para).
Expected ¹H-¹H COSY Correlations
Correlating Protons
Ethoxy Group
H-1'' ↔ H-2''
Morpholine Ring
H-2' ↔ H-3' and H-5' ↔ H-6'
Aromatic Ring
H-2 ↔ H-6 and H-5 ↔ H-6
¹H-¹³C HSQC: Unambiguous C-H Attachment
The HSQC experiment directly correlates a proton to the carbon it is attached to, providing a definitive link between the ¹H and ¹³C spectra.[3][5] This is a crucial step in assigning the carbon resonances.
Each protonated carbon will exhibit a single cross-peak in the HSQC spectrum.
Quaternary carbons (those with no attached protons) will be absent from the HSQC spectrum.[7]
Expected ¹H-¹³C HSQC Correlations
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Aromatic CH
~6.5 - 8.0
~110 - 155
Morpholine CH₂ (N-CH₂)
~3.8
~50
Morpholine CH₂ (O-CH₂)
~2.9
~67
Ethoxy CH₂
~4.1
~64
Ethoxy CH₃
~1.4
~15
¹H-¹³C HMBC: Assembling the Molecular Skeleton
The HMBC experiment is the key to piecing together the entire molecular framework by revealing long-range correlations (typically 2-3 bonds) between protons and carbons.[3][6][8]
Key Expected HMBC Correlations for Structural Confirmation:
Connecting the Morpholine to the Phenyl Ring: A crucial correlation will be observed from the morpholine protons adjacent to the nitrogen (H-2' and H-6') to the carbon of the phenyl ring to which the morpholine is attached (C-4).
Positioning the Ethoxy and Nitro Groups:
The protons of the ethoxy group (H-1'') will show a correlation to the carbon to which the ethoxy group is attached (C-3).
The aromatic proton at position 2 (H-2) will show correlations to C-4 and C-6, and importantly, to the carbon bearing the nitro group (C-1).
The aromatic proton at position 5 (H-5) will show correlations to C-1 and C-3.
Confirming the Morpholine Ring Structure: Protons on one side of the morpholine ring (e.g., H-2') will show correlations to carbons on the other side (e.g., C-6'), confirming the ring structure.
Key Expected ¹H-¹³C HMBC Correlations
From Proton(s)
To Carbon(s)
Significance
Phenyl-Morpholine Linkage
H-2', H-6'
C-4
Confirms the point of attachment of the morpholine ring.
Ethoxy Group Position
H-1''
C-3
Confirms the position of the ethoxy group.
Nitro Group Position
H-2, H-5
C-1, C-4
Confirms the relative positions of the substituents on the aromatic ring.
Aromatic Substitution Pattern
H-2
C-4, C-6
Elucidates the substitution pattern of the aromatic ring.
Aromatic Substitution Pattern
H-5
C-1, C-3
Elucidates the substitution pattern of the aromatic ring.
Visualizing the Connectivity
The following diagram illustrates the key HMBC correlations that are critical for confirming the structure of 4-(3-Ethoxy-4-nitrophenyl)morpholine.
Caption: Key HMBC correlations for structural confirmation.
Conclusion: A Self-Validating Approach
By systematically applying and interpreting a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can confidently and unambiguously determine the structure of 4-(3-Ethoxy-4-nitrophenyl)morpholine. Each experiment provides a layer of evidence that, when combined, creates a self-validating and robust structural proof. This comprehensive approach is indispensable for researchers in drug discovery and development, ensuring the foundational accuracy of their chemical entities.
References
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. JEOL. [Link]
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
Mestrelab Research. (2023, December 11). A Symphony of NMR Data: Enhancing Structural Elucidation. Mestrelab Research. [Link]
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]
MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. ETH Zurich. [Link]
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]
Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
Bruker. (n.d.). 2D NMR A correlation map between two NMR parameters. Bruker. [Link]
Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
Effect of the ethoxy group on the biological target binding of nitrophenylmorpholines
For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the nuanced interplay between a compound's structure and its biological activity is of paramount importance....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the nuanced interplay between a compound's structure and its biological activity is of paramount importance. Even seemingly minor chemical modifications can lead to significant shifts in binding affinity, selectivity, and overall efficacy. This guide provides an in-depth technical comparison of nitrophenylmorpholine-containing scaffolds, with a specific focus on the effect of an ethoxy group on their binding to a critical biological target: phosphoinositide 3-kinase (PI3K).
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a highly sought-after target for therapeutic intervention.[2] Morpholine-containing compounds have emerged as a privileged scaffold in the design of PI3K inhibitors, with several demonstrating potent and selective activity.[3][4] This guide will dissect the structure-activity relationships (SAR) of these compounds, offering experimental data to objectively compare the performance of ethoxy-substituted analogs against other alternatives.
Comparative Analysis of Alkoxy-Substituted Phenylmorpholine Derivatives as PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of methoxy- and ethoxy-substituted analogs against PI3Kα and PI3Kδ, two key isoforms of the PI3K family.
From this data, a clear trend emerges. The substitution of a methoxy group with an ethoxy group at the para position of the phenyl ring leads to a notable improvement in inhibitory activity, particularly against the PI3Kδ isoform. Compound 17p , the ethoxy derivative, demonstrates a significantly lower IC50 value for PI3Kδ (15.4 nM) compared to its methoxy counterpart 17o (204.2 nM), representing an over 13-fold increase in potency.[5][6] The activity against PI3Kα is comparable between the two compounds, suggesting that the ethoxy group may also impart a degree of isoform selectivity.
The enhanced activity of the ethoxy-substituted compound can be attributed to several factors. The larger, more lipophilic ethoxy group may engage in more favorable hydrophobic interactions within the ATP-binding pocket of the PI3Kδ isoform. This could lead to a longer residence time and a more stable drug-target complex.
Mechanistic Insights and Structure-Activity Relationships
The morpholine moiety in these inhibitors typically forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule in the active site.[6] The substituted phenyl ring extends into a more solvent-exposed region, where modifications can significantly impact potency and selectivity.
The following diagram illustrates the key structural components of the morpholinopyrimidine scaffold and their general roles in PI3K binding.
Caption: Key pharmacophoric elements and the influence of the ethoxy group.
The observed increase in potency with the ethoxy group in the 2,4-dimorpholinopyrimidine-5-carbonitrile series suggests that the subtle increase in alkyl chain length provides a better fit within a specific sub-pocket of the PI3Kδ isoform. This highlights the importance of fine-tuning hydrophobic interactions in the design of selective kinase inhibitors.
Experimental Protocols: In Vitro PI3K Kinase Inhibition Assay
To quantitatively assess the inhibitory potential of compounds against PI3K isoforms, a robust in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To determine the IC50 value of a test compound against a specific PI3K isoform (e.g., PI3Kα, PI3Kδ).
Materials:
Recombinant human PI3K enzyme (e.g., PI3Kα/p85α, PI3Kδ/p85α)
PI3K lipid substrate (e.g., PIP2)
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
Test compound (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar
384-well white plates
Plate reader capable of measuring luminescence
Workflow:
Caption: Workflow for a typical in vitro PI3K kinase inhibition assay.
Step-by-Step Methodology:
Compound Preparation: Perform a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and lipid substrate in the kinase assay buffer to the appropriate working concentrations.
Plate Setup: Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
Enzyme Addition: Add the diluted PI3K enzyme/lipid substrate mixture to each well.
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP into ATP and measure the light output.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This self-validating system should include appropriate controls, such as "no enzyme" and "no compound" (vehicle) wells, to ensure the reliability of the results.
Conclusion
The available experimental data on morpholinopyrimidine-based PI3K inhibitors strongly suggests that the incorporation of an ethoxy group on a pendant phenyl ring can be a beneficial strategy for enhancing inhibitory potency, particularly against the PI3Kδ isoform.[5][6] This effect is likely driven by improved hydrophobic interactions within the enzyme's active site. For researchers and drug development professionals working on nitrophenylmorpholine scaffolds and related kinase inhibitors, the substitution of a methoxy group for an ethoxy group represents a rational design choice that warrants experimental investigation. The detailed in vitro assay protocol provided in this guide offers a robust framework for quantitatively evaluating the impact of such modifications on target binding and advancing the development of next-generation kinase inhibitors.
References
Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews Molecular cell biology, 9(2), 162-176.
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1489434. [Link]
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15. [Link]
Wong, K. K., et al. (2010). A novel small-molecule inhibitor of phosphoinositide 3-kinase-δ, CAL-101 (GS-1101), for the treatment of B-cell malignancies. Blood, 115(11), 2245-2253.
Furet, P., et al. (2013). Identification of a new class of potent and selective PI3K inhibitors: 2, 4-diamino-6, 7-dimethoxyquinazolines. Bioorganic & medicinal chemistry letters, 23(13), 3741-3745.
Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of 4-morpholino-2-phenyl-quinazolines and-quinolines as potent phosphoinositide 3-kinase inhibitors. Bioorganic & medicinal chemistry, 15(17), 5837-5844.
Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532.
Cantley, L. C. (2002).
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature reviews Drug discovery, 8(8), 627-644.
Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
Executive Summary & Chemical Identity 4-(3-Ethoxy-4-nitrophenyl)morpholine is a nitroaromatic amine derivative.[1] In drug discovery, it often serves as a scaffold for kinase inhibitors or as a metabolic intermediate. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-(3-Ethoxy-4-nitrophenyl)morpholine is a nitroaromatic amine derivative.[1] In drug discovery, it often serves as a scaffold for kinase inhibitors or as a metabolic intermediate. Its disposal requires strict adherence to protocols governing nitro-compounds (potential energetic instability) and morpholine derivatives (biological toxicity/irritation).
As a Senior Application Scientist, I must emphasize that while this specific congener may not have a dedicated individual entry in federal waste lists (like the P-list or U-list under RCRA), it must be managed as Hazardous Chemical Waste due to the functional groups present.
Chemical Profile:
Chemical Name: 4-(3-Ethoxy-4-nitrophenyl)morpholine[1]
CAS Number: 415686-74-7 (Note: Often confused with the Methoxy analog, CAS 6950-88-5. Verify your specific lot analysis).
Molecular Formula: C
HNO
Key Moieties:
Nitro Group (-NO
): potential for oxidative release, NOx generation during combustion, and energetic instability if dried/concentrated.
Hazard Characterization (The "Why" Behind the Protocol)
Effective disposal begins with understanding the specific risks. We do not simply "throw away" chemicals; we manage their lifecycle to prevent environmental release and personnel exposure.
Table 1: Functional Hazard Analysis
Hazard Domain
Classification
Mechanism of Action
Operational Implication
Reactivity
Moderate
Nitro-substituted aromatics can decompose exothermically.
NEVER dispose of in general trash or compactors. Avoid heating dry solids.
Health (Acute)
Toxic / Irritant
Morpholine moiety allows dermal permeation; Nitro group is a methemoglobinemia risk.
Double-gloving (Nitrile) is mandatory. Do not inhale dust.[2][3][4]
Environmental
Aquatic Chronic
Nitroaromatics are recalcitrant and toxic to aquatic life.
Zero discharge to drains/sewer. All aqueous rinses must be collected.
Chemical
Incompatible
Reacts violently with strong reducing agents and strong bases.
Segregate from hydrides, alkali metals, and strong acids.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for nitroaromatic handling during waste transfer.
Respiratory: N95 (minimum) or P100 particulate respirator if handling the solid powder outside a fume hood.
Dermal:Double Nitrile Gloves (0.11 mm minimum thickness).
Scientific Rationale: Morpholine derivatives have high solvent permeability. The outer glove acts as a sacrificial barrier; the inner glove prevents contact during doffing.
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquid waste pouring.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. Each step confirms the safety of the next.
Phase A: Waste Segregation & Collection
Step 1: Determine Physical State
Solids: Collect pure compound, contaminated weighing boats, and dry wipes in a Wide-Mouth HDPE Jar .
Liquids (Mother Liquors/Solvents): Collect in a Glass or HDPE Carboy .
Critical: Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).[5] The nitro group is already oxidized; adding strong oxidizers can create an unstable energetic mixture.
Step 2: Labeling
Attach a hazardous waste tag immediately upon the first addition of waste.
Required Fields:
Full Chemical Name: 4-(3-Ethoxy-4-nitrophenyl)morpholine.[1] (Do not use abbreviations like "ENM").
Hazards: Check "Toxic" and "Irritant".
Constituents: If in solution, list the solvent % (e.g., "90% Dichloromethane, 10% 4-(3-Ethoxy-4-nitrophenyl)morpholine").
Phase B: Pre-Transport Stabilization
Step 3: Container Closure
Ensure caps are vented if there is any risk of ongoing reaction, though this compound is generally stable at room temperature.
Wipe the exterior of the container with a solvent-dampened wipe to remove invisible dust residues. Dispose of this wipe into the container.
Step 4: Secondary Containment
Place the primary waste container into a secondary polyethylene tray or bucket during storage to capture potential leaks.
Why: This is the only method that guarantees the thermal destruction of the nitro group (preventing environmental leaching) and the morpholine ring (preventing toxicity).
Temperature: >1000°C with a secondary combustion chamber to mineralize Nitrogen to N
and scrub NOx emissions.
Prohibited Methods:
NO Sewer Disposal (Illegal under Clean Water Act).
NO Trash Compaction (Explosion hazard).
NO Evaporation (Releases toxic dust/fumes).
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision tree for handling this specific compound, ensuring no critical step is missed.
Figure 1: Operational workflow for the segregation, packaging, and destruction of 4-(3-Ethoxy-4-nitrophenyl)morpholine waste.
Regulatory Compliance & Codes
While this specific CAS is not always explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Characteristic" or "Generator Knowledge" clauses of RCRA (Resource Conservation and Recovery Act).
Waste Code Assignment (US EPA):
If the waste is ignitable (e.g., in Acetone/Ethanol): D001 .
If pure substance: Classify as Non-Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but manage as Toxic .
DOT Shipping Name (for waste contractor):
Likely: UN 2811, Toxic solids, organic, n.o.s. (4-(3-Ethoxy-4-nitrophenyl)morpholine), 6.1, PG III.
Emergency Spill Response
If a spill occurs during the disposal process:
Evacuate the immediate area to avoid dust inhalation.
Don PPE: Double gloves, goggles, N95 respirator.
Contain: Cover spills with a damp absorbent pad (to prevent dust generation). Do not use dry brooms.
Clean: Wipe the area with soap and water. Collect all cleanup materials into the Solid Waste container described above.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitroaromatic Compounds. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of 4-(3-Ethoxy-4-nitrophenyl)morpholine
For researchers at the forefront of drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The compound 4-(3-Ethoxy-4-nitrophenyl)morpholine, whi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers at the forefront of drug development, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. The compound 4-(3-Ethoxy-4-nitrophenyl)morpholine, while a molecule of interest, lacks a comprehensive, publicly available safety profile. This guide is therefore constructed on the foundational principles of chemical safety: treating substances of unknown toxicity with the highest degree of caution. By synthesizing data from structurally related compounds—namely nitrophenyl and morpholine derivatives—this document provides a robust framework for the safe handling, use, and disposal of this compound.
Our approach is grounded in the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting, which emphasizes the minimization of all chemical exposures.[1][2][3]
Hazard Assessment: An Inference-Based Approach
In the absence of specific toxicological data for 4-(3-Ethoxy-4-nitrophenyl)morpholine, we must infer its potential hazards from its constituent structural motifs: the nitrophenyl group and the morpholine ring.
Nitrophenyl Moiety: Nitroaromatic compounds are a class of molecules that are often toxic and can be mutagenic.[4][5][6][7] They are known to be persistent in the environment and can pose significant health risks.[4][5]
Morpholine Moiety: Morpholine is a versatile solvent and building block in organic synthesis.[8] It is classified as a flammable liquid and can cause severe skin burns and eye damage.[9][10][11][12] It is also harmful if swallowed or inhaled.[10][12]
Given these characteristics, it is prudent to handle 4-(3-Ethoxy-4-nitrophenyl)morpholine as a substance that is potentially toxic, an irritant to the skin and eyes, and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or Butyl rubber gloves
Provides a barrier against potential skin absorption and irritation. For prolonged contact, consider double-gloving.
Eye Protection
Safety glasses with side shields or splash goggles
Protects against accidental splashes that could cause serious eye damage.
Body Protection
A lab coat that is fully buttoned
Prevents contamination of personal clothing and skin.
Respiratory Protection
Use in a certified chemical fume hood
Ensures that any vapors or aerosols are effectively contained and not inhaled.
This selection of PPE is based on the recommendations for handling both morpholine and nitrophenol derivatives.[9][10][11][13][14]
Operational Handling: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Preparation and Weighing
Designated Area: All handling of 4-(3-Ethoxy-4-nitrophenyl)morpholine should be conducted in a designated area within a certified chemical fume hood.
Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh boat. This contains any fine powders and simplifies cleanup.
Solubilization: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Nitrophenol compounds can have limited aqueous solubility, which can be pH-dependent.[15] The use of organic co-solvents like DMSO or ethanol may be necessary.[15]
Reaction Setup and Monitoring
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Ventilation: Ensure the fume hood sash is at the appropriate height to maintain optimal airflow.
Labeling: Clearly label all vessels containing the compound with its full chemical name and any known hazard warnings.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: A simplified workflow for the safe handling of 4-(3-Ethoxy-4-nitrophenyl)morpholine.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and decisive action is required.
Spill Response
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your institution's environmental health and safety (EHS) office.
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
Clean: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][16] Seek immediate medical attention.[11]
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[13]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of this compound.
Waste Disposal
Solid Waste: All solid waste contaminated with 4-(3-Ethoxy-4-nitrophenyl)morpholine, including weigh boats, gloves, and absorbent materials, should be placed in a clearly labeled hazardous waste container.
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Due to the presence of the nitroaromatic group, this waste may be subject to specific disposal regulations.[4][17]
Decontamination
Glassware: All glassware should be rinsed with a suitable solvent to remove any residual compound before being washed with soap and water. The solvent rinse should be collected as hazardous waste.
Work Surfaces: At the end of each work session, decontaminate the work area within the fume hood with an appropriate solvent, followed by a thorough cleaning with soap and water.
By adhering to these protocols, researchers can confidently and safely work with 4-(3-Ethoxy-4-nitrophenyl)morpholine, ensuring both personal safety and the integrity of their research.
References
Material Safety Data Sheet (MSDS) - Morpholine. (2025, May 1).
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025, September 23).
Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
OSHA Laboratory Standard - NCBI - NIH. (n.d.).
Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. (2025, July 21).
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. - eCFR. (2013, January 22).
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (n.d.).
4 - SAFETY DATA SHEET. (n.d.).
Bioremediation of Nitro-aromatics: An Overview - ijeab. (2017, November 1).
Bioremediation of nitroaromatic compounds (Chapter 6). (2009, October 28).